Prochlorperazine sulfoxide-d8
Description
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Properties
Molecular Formula |
C20H24ClN3OS |
|---|---|
Molecular Weight |
398.0 g/mol |
IUPAC Name |
2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2 |
InChI Key |
AZGYHFQQUZPAFZ-FUEQIQQISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of Prochlorperazine sulfoxide-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Prochlorperazine sulfoxide-d8, an isotopic-labeled version of a primary metabolite of the widely used antipsychotic and antiemetic drug, Prochlorperazine. The inclusion of deuterium atoms makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.
Chemical Identity and Structure
This compound is a derivative of the phenothiazine class of compounds. Its structure is characterized by a tricyclic phenothiazine core, where the sulfur atom is oxidized to a sulfoxide. A propylpiperazine side chain is attached to the nitrogen atom of the phenothiazine ring. The "-d8" designation indicates that eight hydrogen atoms on the piperazine ring have been replaced by deuterium atoms.
The IUPAC name for the non-deuterated form is (5S)-2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide[1]. The deuterated analog features the isotopic labeling on the piperazine moiety[2].
Physicochemical and Spectroscopic Data
Quantitative data for Prochlorperazine sulfoxide and its deuterated analog are summarized below. This information is critical for analytical method development and characterization.
| Property | Prochlorperazine Sulfoxide | This compound |
| Molecular Formula | C₂₀H₂₄ClN₃OS[1][3][4] | C₂₀H₁₆D₈ClN₃OS[5][6][7] |
| Molecular Weight | 389.94 g/mol [3][4] | 397.99 g/mol [5][6] |
| CAS Number | 10078-27-0[1][3][4] | 10078-27-0 (unlabelled)[5] |
| Appearance | White Crystalline Solid[4][8] | Not specified |
| Melting Point | 164-165 °C[8] | Not specified |
| Boiling Point | 569.7 °C at 760 mmHg[8] | Not specified |
| Solubility | Slightly soluble in DMSO and Methanol[8] | Not specified |
| Storage Temperature | Refrigerator[4][8] | Not specified |
Metabolic Pathway and Significance
Prochlorperazine is extensively metabolized in the liver, primarily through oxidation reactions mediated by cytochrome P450 enzymes, particularly CYP2D6[9][10]. One of the major metabolic pathways is the S-oxidation of the phenothiazine ring to form Prochlorperazine sulfoxide[9][10]. This metabolite, along with others like N-desmethyl prochlorperazine and 7-hydroxy prochlorperazine, is crucial to understanding the drug's overall disposition and potential for drug-drug interactions[9][10].
References
- 1. Prochlorperazine sulfoxide | C20H24ClN3OS | CID 3084059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prochlorperazine D8 | C20H24ClN3S | CID 45280503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. bdg.co.nz [bdg.co.nz]
- 6. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. Prochlorperazine EP Impurity A-d8 (Prochlorperazine-d8 Sul… [cymitquimica.com]
- 8. Cas 10078-27-0,Prochlorperazine Sulfoxide | lookchem [lookchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Synthesis and Purification of Prochlorperazine Sulfoxide-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Prochlorperazine sulfoxide-d8, a deuterated analog of a key metabolite of the widely used antiemetic and antipsychotic drug, Prochlorperazine. The inclusion of a stable isotope label makes this compound an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative bioanalysis by mass spectrometry.
Synthesis of Prochlorperazine-d8
The synthesis of this compound commences with the preparation of its deuterated precursor, Prochlorperazine-d8. The deuterium atoms are strategically introduced into the piperazine ring of the molecule.
Experimental Protocol: Synthesis of Prochlorperazine-d8
This procedure is adapted from the general method for synthesizing deuterium-labeled phenothiazines.[1]
Materials:
-
1-(3-(2-chlorophenothiazin-10-yl)propyl)-4-methylpiperazine-2,2,3,3,5,5,6,6-d8 (Precursor amide)
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dry diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
A solution of the precursor amide (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum deuteride (excess, e.g., 2-3 equivalents) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cautiously quenched by the dropwise addition of a saturated aqueous solution of sodium sulfate.
-
The resulting mixture is filtered, and the filtrate is collected. The filter cake is washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Prochlorperazine-d8.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Oxidation of Prochlorperazine-d8 to this compound
The synthesized Prochlorperazine-d8 is then oxidized to its sulfoxide metabolite. A common and effective method for this transformation is the use of hydrogen peroxide.
Experimental Protocol: Oxidation of Prochlorperazine-d8
This protocol is based on the well-established hydrogen peroxide method for the oxidation of phenothiazines.
Materials:
-
Prochlorperazine-d8
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Methanol or Ethanol
-
Sodium hydroxide solution (e.g., 1 M)
-
Dichloromethane or Chloroform
Procedure:
-
Prochlorperazine-d8 (1 equivalent) is dissolved in glacial acetic acid.
-
To this solution, 30% hydrogen peroxide (a slight excess, e.g., 1.1-1.5 equivalents) is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for a period of 1-4 hours. The reaction progress should be monitored by TLC or HPLC to avoid over-oxidation to the sulfone.
-
After completion, the reaction mixture is diluted with water and neutralized by the slow addition of a sodium hydroxide solution until the pH is basic.
-
The aqueous layer is extracted several times with a suitable organic solvent such as dichloromethane or chloroform.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound.
Purification of this compound
The final step is the purification of the synthesized this compound to achieve the high purity required for its use as an internal standard.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Methanol or Ethanol (reagent grade)
Procedure:
-
The crude this compound is dissolved in a minimal amount of hot methanol or ethanol.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then placed in an ice bath or refrigerator to facilitate crystallization.
-
The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
The crystals are dried under vacuum to afford pure this compound.
Purification by High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC can be employed. The conditions would be adapted from analytical methods described for Prochlorperazine and its metabolites.
Illustrative HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile, B: Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 4-5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | Dependent on concentration and column capacity |
Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₁₆D₈ClN₃OS |
| Molecular Weight | 397.99 g/mol |
| Appearance | White to off-white solid |
Table 2: Expected Mass Spectrometry Data (ESI+)
| Ion | Expected m/z |
| [M+H]⁺ | 398.99 |
| Major Fragments | Dependent on MS/MS conditions, expected to show an 8 Da shift from non-deuterated fragments containing the piperazine ring. |
Table 3: Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.0-7.8 | m | Aromatic protons |
| ~4.1 | t | -CH₂-N (propyl chain) |
| ~2.9 | t | -CH₂- (propyl chain) |
| ~2.3 | s | -NCH₃ |
| ~2.0 | m | -CH₂- (propyl chain) |
| Note: Signals corresponding to the piperazine ring protons will be absent due to deuteration. |
Visualization of Prochlorperazine's Signaling Pathway
Prochlorperazine primarily exerts its therapeutic effects by acting as an antagonist at dopamine D2 receptors in the brain. The following diagram illustrates this signaling pathway.
Caption: Prochlorperazine antagonism of the dopamine D2 receptor signaling pathway.
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and purification of this compound.
References
The Gold Standard: A Technical Guide to Prochlorperazine Sulfoxide-d8 as an Internal Standard in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and application of prochlorperazine sulfoxide-d8 as an internal standard for the quantitative bioanalysis of its non-deuterated counterpart, prochlorperazine sulfoxide. Prochlorperazine, a widely used antiemetic and antipsychotic phenothiazine derivative, is extensively metabolized in the liver, with sulfoxidation being a primary metabolic pathway.[1][2] Accurate quantification of its metabolites, such as prochlorperazine sulfoxide (PCZSO), is critical for comprehensive pharmacokinetic and drug metabolism studies.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[3][4] This guide details the core principles of this methodology, provides representative experimental protocols, and presents the pharmacological context of the parent drug.
Core Principle: The Mechanism of Isotope Dilution Mass Spectrometry
The analytical "mechanism of action" for a deuterated internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This compound is chemically identical to the analyte (prochlorperazine sulfoxide), with the only difference being that eight hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle mass increase makes it distinguishable by the mass spectrometer, but its physicochemical behavior is nearly identical to the analyte.[4]
The core function of the internal standard is to act as a reliable comparator that corrects for variability at multiple stages of the analytical process. Because the SIL internal standard co-elutes with the analyte, it experiences the same extraction recovery, potential for ion suppression or enhancement in the mass spectrometer source, and any inconsistencies in sample handling or injection volume.[3] By adding a known concentration of this compound to every sample at the beginning of the workflow, the ratio of the analyte's peak area to the internal standard's peak area provides a highly accurate and precise measurement of the analyte's true concentration, irrespective of sample loss or matrix effects.[5]
Quantitative Bioanalytical Method Parameters
The following table summarizes typical validation and mass spectrometric parameters for a robust LC-MS/MS method for the quantification of prochlorperazine sulfoxide (PCZSO) using this compound as an internal standard.
| Parameter | Value | Reference / Note |
| Analyte | Prochlorperazine Sulfoxide (PCZSO) | - |
| Internal Standard (IS) | This compound (PCZSO-d8) | - |
| Linearity Range | 0.05 - 80 µg/L (in human plasma) | [6][7] |
| Lower Limit of Quantification (LLOQ) | 50 ng/L (0.05 µg/L) | [6][7] |
| Intra-Assay Precision (CV%) | < 7.0% | [6] |
| Inter-Assay Precision (CV%) | < 9.0% | [6] |
| Intra-Assay Accuracy (%) | 99 - 104% | [6] |
| Inter-Assay Accuracy (%) | 99 - 105% | [6] |
| Analyte MRM Transition (m/z) | 390.1 → 319.1 | Representative transition based on known fragmentation.[1] |
| Internal Standard MRM Transition (m/z) | 398.1 → 327.1 | Representative transition assuming an 8 Da mass shift. |
Experimental Protocols & Workflows
A robust and validated bioanalytical method is essential for reliable data. The following sections detail a representative experimental workflow and protocol for the quantification of prochlorperazine sulfoxide.
Bioanalytical Workflow Overview
The general workflow for a quantitative bioanalytical assay involves several key steps, from sample preparation to final data analysis. The inclusion of the internal standard at the earliest stage is critical for ensuring data integrity.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Detailed Experimental Protocol
This protocol is a representative example adapted from established methods for prochlorperazine and its metabolites.[2][6]
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of prochlorperazine sulfoxide and this compound in methanol.
-
From these stocks, prepare serial dilutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Prepare an internal standard (IS) working solution at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 200 µL of the IS working solution.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
3. Liquid Chromatography Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient starting with high aqueous phase, ramping up the organic phase to elute the analyte, followed by a wash and re-equilibration step.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
PCZSO: 390.1 → 319.1
-
PCZSO-d8: 398.1 → 327.1
-
-
Instrument Parameters: Optimize source-dependent parameters (e.g., ion spray voltage, temperature) and compound-dependent parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
Pharmacological Context: Prochlorperazine Signaling Pathway
To understand the importance of accurately measuring prochlorperazine and its metabolites, it is essential to consider its pharmacological mechanism of action. Prochlorperazine primarily functions as a dopamine D2 receptor antagonist in the brain.[1][8] This blockade is responsible for its antipsychotic and antiemetic effects. The diagram below illustrates this core pathway.
Caption: Pharmacological action of Prochlorperazine as a D2 receptor antagonist.
Conclusion
This compound serves as an ideal internal standard for the quantification of prochlorperazine sulfoxide in complex biological matrices. Its mechanism of action is based on the robust principles of isotope dilution, enabling it to effectively correct for analytical variability and matrix effects inherent in LC-MS/MS assays. This approach ensures the generation of highly accurate, precise, and reliable data, which is fundamental to advancing drug development and conducting definitive pharmacokinetic research.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
The Metabolic Pathway of Prochlorperazine to its Sulfoxide Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of prochlorperazine to its sulfoxide metabolite. Prochlorperazine, a phenothiazine derivative, is widely used as an antiemetic and antipsychotic agent. Its metabolism is extensive and crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. The formation of prochlorperazine sulfoxide is a major metabolic route, primarily mediated by the cytochrome P450 (CYP) enzyme system.
Metabolic Pathway Overview
Prochlorperazine undergoes extensive hepatic metabolism, with sulfoxidation being one of the principal transformation pathways. This reaction involves the oxidation of the sulfur atom within the phenothiazine ring structure, leading to the formation of prochlorperazine sulfoxide (PCZSO).[1][2] In addition to sulfoxidation, other significant metabolic routes include N-demethylation and aromatic hydroxylation, resulting in metabolites such as N-demethylprochlorperazine (NDPCZ) and 7-hydroxyprochlorperazine (7-OH-PCZ).[3][4]
The primary enzyme superfamily responsible for the metabolism of prochlorperazine is the cytochrome P450 system.[5][6] Specifically, CYP2D6 has been identified as a key enzyme in the oxidation of prochlorperazine.[1] Studies on analogous phenothiazine compounds, such as thioridazine and promazine, have shown that CYP1A2 and CYP3A4 are the main isoforms responsible for 5-sulfoxidation.[7][8][9] For thioridazine, CYP2D6 is involved in the sulfoxidation of the side-chain.[10] While direct quantitative data on the relative contributions of these enzymes to prochlorperazine sulfoxidation is limited, it is evident that multiple CYP isoforms play a role. Flavin-containing monooxygenases (FMOs) are also known to catalyze the sulfoxidation of various xenobiotics, although their specific contribution to prochlorperazine metabolism is less characterized.
Quantitative Data
Table 1: Analytical Method Validation for Prochlorperazine and its Sulfoxide Metabolite [3][11]
| Analyte | Matrix | Analytical Method | Linear Range | Lower Limit of Quantification (LLOQ) |
| Prochlorperazine | Human Plasma | LC-MS/MS | 0.01 - 40 µg/L | 10 ng/L |
| Prochlorperazine Sulfoxide | Human Plasma | LC-MS/MS | 0.05 - 80 µg/L | 50 ng/L |
| Prochlorperazine Maleate | Human Plasma | LC-ESI-MS | 0.20 - 6.40 ng/mL | 0.20 ng/mL |
Table 2: Analogous Enzyme Kinetic Parameters for Phenothiazine Metabolism and Related CYP-Mediated Reactions
This table presents data from related compounds to provide an approximate scale for expected kinetic values.
| Substrate | Reaction | Enzyme | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |
| Trifluoperazine | Glucuronidation | UGT1A4 | 4.1 | Not Reported | [12] |
| 4'-Methyl-α-pyrrolidinopropiophenone | Hydroxylation | CYP2D6 | 9.8 | 13.6 | [13] |
| Inhibitor | Inhibited Reaction | Enzyme | Ki (µM) | Reference | |
| Thioridazine | 7-pentoxyresorufin O-depentylation | P-450b (rat) | 0.11 | [14] |
Experimental Protocols
In Vitro Metabolism of Prochlorperazine using Human Liver Microsomes
This protocol is a general procedure for assessing the metabolic stability and identifying the metabolites of prochlorperazine in human liver microsomes.
1. Materials:
-
Prochlorperazine
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Prepare a stock solution of prochlorperazine in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate the human liver microsomes (final protein concentration typically 0.1-1.0 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.
-
Add prochlorperazine to the incubation mixture at the desired final concentration (e.g., 1-10 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for analysis by LC-MS/MS.
Chemical Synthesis of Prochlorperazine Sulfoxide Standard
This protocol is based on methods described for the synthesis of other phenothiazine sulfoxides.[15]
1. Materials:
-
Prochlorperazine
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Glacial acetic acid
-
Sodium bicarbonate or other suitable base
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
2. Synthesis Procedure:
-
Dissolve prochlorperazine in glacial acetic acid.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring at room temperature. The reaction is exothermic and should be controlled.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude prochlorperazine sulfoxide.
-
Purify the product by column chromatography or recrystallization.
-
Confirm the identity and purity of the synthesized prochlorperazine sulfoxide by NMR, mass spectrometry, and HPLC. A yield of approximately 74% has been reported for the synthesis of the analogous chlorpromazine sulfoxide using this method.[15]
LC-MS/MS Method for the Analysis of Prochlorperazine and Prochlorperazine Sulfoxide
The following is a representative LC-MS/MS method for the simultaneous quantification of prochlorperazine and its metabolites.[3][11]
1. Liquid Chromatography Conditions:
-
Column: Thermo Hypersil-Hypurity C18 (150 mm x 2.1 mm, 5 µm) or equivalent.
-
Mobile Phase: 10 mM ammonium acetate (pH 3.6), methanol, and acetonitrile in a ratio of 27:68:5 (v/v/v).
-
Flow Rate: 0.22 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Ion Transitions (for MRM): Specific precursor-to-product ion transitions for prochlorperazine, prochlorperazine sulfoxide, and the internal standard need to be determined by direct infusion and optimization.
Visualizations
Caption: Metabolic pathway of prochlorperazine to its sulfoxide metabolite.
Caption: Workflow for in vitro metabolism and analysis of prochlorperazine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prochlorperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contribution of human cytochrome P-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selectivity of substrate (trifluoperazine) and inhibitor (amitriptyline, androsterone, canrenoic acid, hecogenin, phenylbutazone, quinidine, quinine, and sulfinpyrazone) "probes" for human udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Prochlorperazine Sulfoxide-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prochlorperazine, a phenothiazine derivative, is a widely used antiemetic and antipsychotic agent. Its metabolism is extensive, with prochlorperazine sulfoxide being a major metabolite. For robust bioanalytical quantification of prochlorperazine and its metabolites, a stable isotope-labeled internal standard is indispensable. This technical guide provides an in-depth overview of the discovery, synthesis, and analytical applications of prochlorperazine sulfoxide-d8. Detailed experimental protocols for its synthesis and use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, along with key quantitative data and a discussion of its role in pharmacokinetic and metabolic studies.
Introduction
Prochlorperazine is a first-generation antipsychotic that primarily functions by antagonizing dopamine D2 receptors in the brain.[1][2] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, leading to the formation of various metabolites, including N-desmethyl prochlorperazine, 7-hydroxy prochlorperazine, and prochlorperazine sulfoxide.[3][4] The development of reliable analytical methods to quantify prochlorperazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence trials.[5][6]
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, as they compensate for variability in sample preparation and matrix effects.[7][8] this compound, a deuterated analog of the major metabolite, serves as an ideal internal standard for the accurate quantification of prochlorperazine sulfoxide. This guide details the synthesis and application of this critical analytical tool.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the initial synthesis of deuterated prochlorperazine (prochlorperazine-d8) followed by its oxidation to the sulfoxide form.
Synthesis of Prochlorperazine-d8
The synthesis of deuterated prochlorperazine can be achieved by labeling the piperazine ring of the side chain. A common method involves the reduction of an appropriate amide precursor with a deuterated reducing agent, such as lithium aluminum deuteride (LAD).[9]
Experimental Protocol:
-
Precursor Synthesis: Synthesize an amide precursor, such as 1-(2-chloro-10H-phenothiazin-10-yl)-3-(4-methylpiperazin-1-yl)propan-1-one. This can be achieved by reacting 2-chlorophenothiazine with a suitable piperazine derivative containing a propyl chain with a terminal carboxylic acid, followed by activation of the carboxylic acid and reaction with methylpiperazine.
-
Deuterium Labeling: Reduce the amide precursor with lithium aluminum deuteride-d4 (LAD) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The LAD will introduce deuterium atoms at the positions adjacent to the carbonyl group and the nitrogen atom within the piperazine ring, resulting in a d8-labeled piperazine moiety.
-
Purification: The resulting prochlorperazine-d8 is then purified using standard chromatographic techniques, such as column chromatography on silica gel.
Oxidation to this compound
The synthesized prochlorperazine-d8 is then oxidized to its sulfoxide metabolite. A common and effective method for this transformation is the use of hydrogen peroxide in a suitable solvent.[10][11]
Experimental Protocol:
-
Reaction Setup: Dissolve the purified prochlorperazine-d8 in a suitable organic solvent, such as glacial acetic acid.[10]
-
Oxidation: Slowly add a controlled amount of hydrogen peroxide (e.g., 30% solution) to the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or LC-MS to ensure the selective formation of the sulfoxide and minimize over-oxidation to the sulfone.[10]
-
Work-up and Purification: Once the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The this compound is then purified by chromatography to yield the final product.
Analytical Methodologies
This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of prochlorperazine and its metabolites in biological samples.
LC-MS/MS Method for Quantification
A validated LC-MS/MS method allows for the sensitive and selective quantification of prochlorperazine and its metabolites.[5]
Experimental Protocol:
-
Sample Preparation: Plasma or serum samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Internal Standard Spiking: A known concentration of this compound is added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).[5][12]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of prochlorperazine and its sulfoxide metabolite.
Table 1: LC-MS/MS Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Prochlorperazine | 374.1 | 113.1 | Optimized experimentally |
| Prochlorperazine Sulfoxide | 390.1 | 113.1 | Optimized experimentally |
| This compound (IS) | 398.2 | 121.2 | Optimized experimentally |
Note: The exact collision energies need to be optimized for the specific instrument used.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Prochlorperazine | Prochlorperazine Sulfoxide |
| Linearity Range | 0.01 - 40 µg/L[5] | 0.05 - 80 µg/L[5] |
| Lower Limit of Quantification (LLOQ) | 10 ng/L[5] | 50 ng/L[5] |
| Intra-assay Precision (%CV) | < 7.0%[5] | < 7.0%[5] |
| Inter-assay Precision (%CV) | < 9.0%[5] | < 9.0%[5] |
| Accuracy (% bias) | 99 - 104%[5] | 99 - 105%[5] |
Signaling Pathways and Pharmacokinetics
Mechanism of Action
Prochlorperazine exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][13] This blockade of dopamine signaling is responsible for its antipsychotic and antiemetic properties.[2] The affinity of prochlorperazine for D2 receptors is high, with reported Ki values in the low nanomolar range.[14]
While the parent compound is well-characterized, the pharmacological activity of its metabolites is less defined. Studies on other phenothiazine sulfoxide metabolites suggest that they have significantly lower affinity for dopamine D2 receptors compared to the parent drug, indicating that they may contribute less to the therapeutic and side effects.[15]
Figure 1: Prochlorperazine's primary signaling pathway.
Pharmacokinetics
Prochlorperazine exhibits low and variable oral bioavailability due to extensive first-pass metabolism.[3][16] The major metabolites identified in plasma are N-desmethyl prochlorperazine and prochlorperazine sulfoxide.[3] The pharmacokinetic parameters of prochlorperazine are summarized in the table below. Data for the sulfoxide metabolite are less well-defined in the literature.
Table 3: Pharmacokinetic Parameters of Prochlorperazine
| Parameter | Value | Reference |
| Oral Bioavailability | ~12.5% | [1] |
| Time to Peak Plasma Concentration (Oral) | ~5 hours | [1] |
| Elimination Half-life (i.v.) | 6.8 ± 0.7 h | [16] |
| Volume of Distribution (i.v.) | High | [16] |
| Plasma Clearance (i.v.) | High | [16] |
Experimental Workflows
The following diagrams illustrate the key experimental workflows for the synthesis and application of this compound.
Figure 2: Synthesis workflow for this compound.
Figure 3: Bioanalytical workflow using this compound.
Conclusion
This compound is an essential tool for the accurate and precise quantification of prochlorperazine and its major sulfoxide metabolite in biological matrices. This technical guide has provided a comprehensive overview of its synthesis, analytical application, and relevance in understanding the pharmacokinetics and metabolism of prochlorperazine. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and bioanalysis. The use of such well-characterized stable isotope-labeled internal standards is fundamental to generating high-quality data in both preclinical and clinical drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Synthesis of deuterium-labeled prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. japtronline.com [japtronline.com]
- 13. resources.tocris.com [resources.tocris.com]
- 14. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preliminary studies of the pharmacokinetics and pharmacodynamics of prochlorperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular weight of Prochlorperazine sulfoxide-d8
An In-depth Technical Guide to Prochlorperazine Sulfoxide-d8
This technical guide provides comprehensive information on this compound, a deuterated analog of a major metabolite of the antipsychotic and antiemetic drug Prochlorperazine. This guide is intended for researchers, scientists, and professionals in drug development and related fields.
Core Compound Data
This compound is a stable isotope-labeled internal standard used in quantitative bioanalytical studies. The deuteration provides a distinct mass signature for mass spectrometry-based detection, allowing for precise quantification of its non-deuterated counterpart in complex biological matrices.
Data Presentation
The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| CAS Number | 10078-27-0 (for the non-deuterated form) | [1] |
| Molecular Formula | C₂₀H₁₆D₈ClN₃OS | [2][3] |
| Molecular Weight | 397.99 g/mol | [2] |
Experimental Protocols
The following is a representative experimental protocol for the analysis of Prochlorperazine and its metabolites, including Prochlorperazine sulfoxide, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method can be adapted for the specific use of this compound as an internal standard.
Methodology: Simultaneous Determination of Prochlorperazine and its Metabolites in Human Plasma by LC-MS/MS
This method is based on the protocol described by Tashiro et al. (2012) for the simultaneous analysis of Prochlorperazine and its major metabolites.[4]
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add an internal standard solution (e.g., this compound in methanol).
-
Precipitate the plasma proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size) is suitable for separation.[5]
-
Mobile Phase: A gradient elution using a mixture of 10 mM ammonium acetate (pH 3.6), methanol, and acetonitrile. A typical starting composition could be a 27:68:5 ratio of ammonium acetate:methanol:acetonitrile.[5]
-
Flow Rate: A flow rate of 0.22 mL/min is recommended.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at 30°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM) of the specific precursor-to-product ion transitions for Prochlorperazine, its metabolites, and the deuterated internal standard.
4. Quantification:
-
Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against the concentration of the analytes.
-
The concentration of Prochlorperazine sulfoxide in unknown samples is determined from the linear regression of the calibration curve.
Signaling and Metabolic Pathways
Metabolic Pathway of Prochlorperazine
Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6.[6][7] One of the major metabolic pathways is the oxidation of the sulfur atom in the phenothiazine ring to form Prochlorperazine sulfoxide.[6][7] This biotransformation is a key step in the detoxification and elimination of the drug.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantification of a drug metabolite like Prochlorperazine sulfoxide in a biological sample using a deuterated internal standard.
References
- 1. scbt.com [scbt.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Prochlorperazine EP Impurity A-d8 (Prochlorperazine-d8 Sul… [cymitquimica.com]
- 4. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Prochlorperazine and Prochlorperazine Sulfoxide-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of prochlorperazine and its deuterated sulfoxide metabolite, prochlorperazine sulfoxide-d8. It is designed to be a valuable resource for researchers and professionals involved in drug development and analysis, offering detailed information on the physicochemical properties, pharmacological activities, and analytical methodologies related to these compounds.
Introduction
Prochlorperazine is a phenothiazine derivative widely used as an antiemetic and antipsychotic agent.[1][2] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the brain.[2][3] Prochlorperazine undergoes extensive hepatic metabolism, with sulfoxidation being a major pathway, leading to the formation of prochlorperazine sulfoxide.[3]
This compound is a stable, isotopically labeled version of the sulfoxide metabolite. The incorporation of eight deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS).
This guide will delve into the key distinctions between the parent drug, prochlorperazine, and its deuterated metabolite, this compound, focusing on their structural, physicochemical, and pharmacological differences.
Structural and Physicochemical Properties
The primary structural difference between prochlorperazine and prochlorperazine sulfoxide is the oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide group. In this compound, eight hydrogen atoms on the piperazine ring are replaced with deuterium. These modifications result in distinct physicochemical properties, as summarized in the table below.
| Property | Prochlorperazine | Prochlorperazine Sulfoxide | This compound |
| Molecular Formula | C₂₀H₂₄ClN₃S | C₂₀H₂₄ClN₃OS | C₂₀H₁₆D₈ClN₃OS |
| Molecular Weight | 373.94 g/mol | 389.94 g/mol | 398.00 g/mol |
| Melting Point | 228 °C (as maleate salt) | 164-165 °C | Not available |
| pKa | 8.1 | 7.65 (Predicted) | 7.65 (Predicted) |
| LogP | 4.88 | 3.6 | 3.6 (Predicted) |
| Water Solubility | Very slightly soluble | Slightly soluble in DMSO and methanol | Not available |
Pharmacological Activity
The most significant difference between prochlorperazine and its sulfoxide metabolite lies in their pharmacological activity.
Prochlorperazine is a potent antagonist of the dopamine D2 receptor, which is the primary mechanism behind its antiemetic and antipsychotic effects.[2][3] It also exhibits antagonist activity at other receptors, including histaminergic, cholinergic, and alpha-adrenergic receptors.[3][4]
Prochlorperazine sulfoxide , in contrast, is generally considered to be pharmacologically inactive, particularly at dopamine receptors.[1] The oxidation of the sulfur atom to a sulfoxide significantly reduces its affinity for the D2 receptor, thereby diminishing its pharmacological effects.
| Compound | Target | Action | Affinity (Ki) |
| Prochlorperazine | Dopamine D2 Receptor | Antagonist | < 20 nM |
| Prochlorperazine Sulfoxide | Dopamine D2 Receptor | Inactive | Not applicable |
Metabolic Pathway
Prochlorperazine is metabolized in the liver, primarily by cytochrome P450 enzymes, to various metabolites, including prochlorperazine sulfoxide.[3] This metabolic conversion is a crucial aspect of the drug's pharmacokinetics and elimination.
Caption: Metabolic conversion of Prochlorperazine.
Experimental Protocols
Synthesis of Prochlorperazine Sulfoxide
A general method for the synthesis of phenothiazine sulfoxides involves the oxidation of the parent phenothiazine with hydrogen peroxide.
Materials:
-
Prochlorperazine
-
Hydrogen peroxide (30%)
-
Glacial acetic acid
-
Ethanol
-
Potassium hydroxide
Procedure:
-
Dissolve prochlorperazine in a suitable solvent, such as glacial acetic acid or ethanol.
-
Add a controlled amount of hydrogen peroxide (30%) to the solution. The reaction may be catalyzed by the addition of a base, such as alcoholic potassium hydroxide.
-
Stir the reaction mixture at room temperature for a specified period.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, the prochlorperazine sulfoxide can be isolated and purified by crystallization or chromatography.
Bioanalytical Method for Prochlorperazine and Metabolites using LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of prochlorperazine and prochlorperazine sulfoxide in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials:
-
Plasma samples
-
Prochlorperazine and prochlorperazine sulfoxide analytical standards
-
This compound (internal standard)
-
Acetonitrile
-
Methanol
-
Ammonium acetate
-
Formic acid
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for prochlorperazine, prochlorperazine sulfoxide, and this compound.
-
-
Caption: LC-MS/MS workflow for Prochlorperazine analysis.
Conclusion
The key differences between prochlorperazine and this compound are multifaceted, spanning their chemical structure, physicochemical properties, and pharmacological activity. Prochlorperazine is a pharmacologically active dopamine D2 receptor antagonist, whereas its sulfoxide metabolite is largely inactive. This compound serves as an essential tool in bioanalytical chemistry, enabling accurate and precise quantification of prochlorperazine and its metabolites in biological matrices. Understanding these distinctions is critical for researchers and professionals in the fields of pharmacology, drug metabolism, and pharmaceutical analysis.
References
The Crucial Role of Sulfoxidation in Prochlorperazine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prochlorperazine (PCZ), a phenothiazine derivative, is a widely used antiemetic and antipsychotic agent. Its therapeutic efficacy and potential for adverse drug reactions are significantly influenced by its extensive hepatic metabolism. A primary metabolic pathway is sulfoxidation, leading to the formation of the major metabolite, prochlorperazine sulfoxide (PCZSO). This technical guide provides an in-depth exploration of the enzymatic pathways governing prochlorperazine sulfoxidation, presents quantitative data on its metabolism, and offers detailed experimental protocols for its investigation. A thorough understanding of this metabolic process is critical for drug development professionals and researchers aiming to optimize prochlorperazine therapy and predict potential drug-drug interactions.
Introduction
Prochlorperazine undergoes extensive first-pass metabolism in the liver, with sulfoxidation, N-demethylation, and hydroxylation being the principal routes of biotransformation.[1][2] Sulfoxidation, the focus of this guide, involves the addition of an oxygen atom to the sulfur atom in the phenothiazine ring, resulting in the formation of prochlorperazine sulfoxide (PCZSO). This metabolic step is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, with significant contributions from flavin-containing monooxygenases (FMOs) also being investigated. The resulting sulfoxide metabolite is generally considered to be less pharmacologically active than the parent compound.[3]
Enzymatic Pathways of Prochlorperazine Sulfoxidation
The sulfoxidation of prochlorperazine is a complex process involving multiple enzyme systems. The primary contributors are the cytochrome P450 enzymes, with evidence also suggesting a potential role for flavin-containing monooxygenases.
Cytochrome P450-Mediated Sulfoxidation
In vitro studies utilizing human liver microsomes and recombinant CYP isoforms have identified several enzymes capable of catalyzing the sulfoxidation of prochlorperazine. The most significant contributors are CYP2D6 and CYP2C19.[2] While other isoforms like CYP3A4 may play a minor role, CYP2D6 exhibits the highest efficiency in this metabolic conversion. The genetic polymorphisms associated with these CYP enzymes can lead to significant inter-individual variability in prochlorperazine metabolism, affecting both its efficacy and safety profile.
dot
Potential Role of Flavin-Containing Monooxygenases (FMOs)
Flavin-containing monooxygenases are another class of enzymes capable of oxidizing soft nucleophiles, such as the sulfur atom in phenothiazines. While the primary role in prochlorperazine sulfoxidation is attributed to CYPs, the contribution of FMOs cannot be entirely ruled out and warrants further investigation. FMOs are known to metabolize various drugs and xenobiotics containing sulfur moieties.[4][5]
Quantitative Analysis of Prochlorperazine Metabolism
The quantification of prochlorperazine and its metabolites is crucial for pharmacokinetic studies and for understanding the clinical implications of its metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for this purpose.
Plasma Concentrations of Prochlorperazine and its Metabolites
Studies in cancer patients receiving prochlorperazine have shown large interindividual variations in the plasma concentrations of the parent drug and its metabolites.[1] This variability underscores the importance of therapeutic drug monitoring in certain patient populations.
| Compound | Concentration Range (µg/L) | Lower Limit of Quantification (ng/L) |
| Prochlorperazine (PCZ) | 0.01 - 40 | 10 |
| Prochlorperazine Sulfoxide (PCZSO) | 0.05 - 80 | 50 |
| N-desmethylprochlorperazine (NDPCZ) | 0.01 - 40 | 10 |
| 7-hydroxyprochlorperazine (PCZOH) | 0.01 - 40 | 10 |
| Table 1: Linearity and Quantification Limits for Prochlorperazine and its Major Metabolites in Human Plasma.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the sulfoxidation of prochlorperazine.
In Vitro Metabolism of Prochlorperazine using Human Liver Microsomes
This protocol is designed to assess the metabolism of prochlorperazine and the formation of its sulfoxide metabolite in a system that mimics the human liver environment.
Materials:
-
Prochlorperazine
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume 200 µL) containing 0.1 M potassium phosphate buffer (pH 7.4), pooled human liver microsomes (final concentration 0.5 mg/mL), and prochlorperazine (final concentration 10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to a clean tube and analyze the formation of prochlorperazine sulfoxide using a validated LC-MS/MS method.
dot
LC-MS/MS Method for Quantification of Prochlorperazine and Prochlorperazine Sulfoxide
This protocol outlines a general method for the simultaneous quantification of prochlorperazine and its sulfoxide metabolite in plasma or in vitro samples. Method optimization will be required based on the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Prochlorperazine: Precursor ion (m/z) -> Product ion (m/z)
-
Prochlorperazine Sulfoxide: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be determined by direct infusion of the analytical standards.)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition should be optimized for maximum sensitivity.
Sample Preparation (for plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Conclusion
Sulfoxidation is a pivotal pathway in the metabolism of prochlorperazine, significantly influencing its pharmacokinetic profile and clinical effects. The primary enzymes responsible for this biotransformation are CYP2D6 and CYP2C19, highlighting the potential for genetic polymorphisms to impact patient response. This technical guide has provided a comprehensive overview of the enzymatic mechanisms, quantitative data, and detailed experimental protocols essential for researchers and drug development professionals working with prochlorperazine. A deeper understanding of its metabolic fate, particularly the sulfoxidation pathway, is paramount for the development of safer and more effective therapeutic strategies involving this important medication. Further research is warranted to fully elucidate the role of FMOs and to establish definitive enzyme kinetic parameters for each contributing isoform.
References
- 1. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme kinetics in drug metabolism: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Prochlorperazine Sulfoxide-d8 in LC-MS/MS Analysis
Introduction
Prochlorperazine, a phenothiazine derivative, is widely used for its antiemetic and antipsychotic properties. Accurate quantification of prochlorperazine and its metabolites, such as prochlorperazine sulfoxide, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and accuracy. The use of stable isotope-labeled internal standards, such as Prochlorperazine sulfoxide-d8, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of quantitative results.[1]
These application notes provide a detailed protocol for the quantification of prochlorperazine sulfoxide using this compound as an internal standard by LC-MS/MS.
Analyte and Internal Standard
| Compound | Chemical Formula | Molecular Weight |
| Prochlorperazine Sulfoxide | C20H24ClN3OS | 389.94 g/mol [2] |
| This compound | C20H16D8ClN3OS | 397.99 g/mol [3] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of prochlorperazine and its metabolites from plasma samples.
Materials:
-
Human plasma samples
-
Prochlorperazine sulfoxide and this compound stock solutions (in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 20 seconds and inject into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 10 minutes[4] |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Tandem Mass Spectrometry (MS/MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS/MS Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Prochlorperazine Sulfoxide | 390.1 | 113.1 | 100 | 25 |
| This compound | 398.1 | 121.1 | 100 | 25 |
Note: The specific m/z values and collision energies should be optimized for the instrument in use.
Data Analysis and Quantification
The concentration of prochlorperazine sulfoxide in the samples is determined by constructing a calibration curve. This is achieved by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. A linear regression analysis is performed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Table 3: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 50,000 | 0.025 |
| 1.0 | 2,480 | 49,500 | 0.050 |
| 5.0 | 12,600 | 50,500 | 0.250 |
| 10.0 | 25,200 | 50,100 | 0.503 |
| 25.0 | 63,000 | 49,800 | 1.265 |
| 50.0 | 124,500 | 49,900 | 2.495 |
| 100.0 | 251,000 | 50,200 | 5.000 |
Method Validation Parameters
A comprehensive method validation should be performed according to regulatory guidelines. Key parameters to evaluate include:
Table 4: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent, precise, and reproducible |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Signaling Pathway and Metabolism
Prochlorperazine undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes. One of the major metabolic pathways is the formation of prochlorperazine sulfoxide.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantification of prochlorperazine sulfoxide in biological matrices. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by compensating for potential matrix effects and procedural losses. This methodology is well-suited for applications in clinical research, pharmacokinetic analysis, and drug development.
References
- 1. lcms.cz [lcms.cz]
- 2. scbt.com [scbt.com]
- 3. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prochlorperazine Sulfoxide-d8 as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Prochlorperazine sulfoxide-d8 as an internal standard in the quantitative analysis of Prochlorperazine and its primary metabolite, Prochlorperazine sulfoxide, in biological matrices. The following methodologies are based on established principles of bioanalytical method development and validation, adapted from published literature on Prochlorperazine analysis.
Introduction
Prochlorperazine is a phenothiazine derivative widely used as an antiemetic and antipsychotic agent. Accurate quantification of Prochlorperazine and its metabolites in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification. It compensates for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
This document outlines a comprehensive protocol for the application of this compound as an internal standard for the simultaneous determination of Prochlorperazine and Prochlorperazine sulfoxide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables represent typical data obtained during the validation of a bioanalytical method using this compound as an internal standard.
Table 1: Calibration Curve for Prochlorperazine and Prochlorperazine Sulfoxide
| Analyte | Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| Prochlorperazine | 0.1 | 0.012 |
| 0.5 | 0.058 | |
| 1.0 | 0.115 | |
| 5.0 | 0.590 | |
| 10.0 | 1.180 | |
| 50.0 | 5.950 | |
| 100.0 | 11.900 | |
| Prochlorperazine Sulfoxide | 0.1 | 0.015 |
| 0.5 | 0.075 | |
| 1.0 | 0.152 | |
| 5.0 | 0.760 | |
| 10.0 | 1.530 | |
| 50.0 | 7.650 | |
| 100.0 | 15.300 |
Table 2: Precision and Accuracy Data
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |
| Prochlorperazine | 0.3 | 0.29 ± 0.02 | 6.9 | 96.7 |
| 25.0 | 25.8 ± 1.1 | 4.3 | 103.2 | |
| 75.0 | 73.5 ± 2.9 | 3.9 | 98.0 | |
| Prochlorperazine Sulfoxide | 0.3 | 0.31 ± 0.03 | 9.7 | 103.3 |
| 25.0 | 24.1 ± 0.9 | 3.7 | 96.4 | |
| 75.0 | 76.9 ± 3.1 | 4.0 | 102.5 |
Experimental Protocols
Materials and Reagents
-
Prochlorperazine and Prochlorperazine sulfoxide reference standards
-
This compound (Internal Standard)
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Prochlorperazine, Prochlorperazine sulfoxide, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Prochlorperazine and Prochlorperazine sulfoxide stock solutions in 50:50 (v/v) methanol:water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 80% B
-
3.0-3.5 min: 80% B
-
3.5-3.6 min: 80% to 20% B
-
3.6-5.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Prochlorperazine | 374.1 | 113.1 | 25 |
| Prochlorperazine Sulfoxide | 390.1 | 113.1 | 28 |
| This compound (IS) | 398.2 | 114.1 | 28 |
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific mass spectrometer used.
Visualization of Workflows and Pathways
Application of Prochlorperazine Sulfoxide-d8 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols detail the use of Prochlorperazine Sulfoxide-d8 as an internal standard in the pharmacokinetic analysis of prochlorperazine and its primary metabolite, prochlorperazine sulfoxide. The following information provides a framework for developing and validating robust bioanalytical methods essential for drug development.
Introduction
Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Following administration, it undergoes extensive hepatic metabolism, with prochlorperazine sulfoxide being one of the major metabolites.[1][2][3] Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4] Deuterated internal standards are chemically identical to the analyte, ensuring they co-elute and experience the same ionization effects and potential matrix interferences.[4][5] This co-elution effectively normalizes for variations during sample preparation and analysis, leading to highly accurate and precise quantification.[4]
Data Presentation
The following tables summarize key data for a typical pharmacokinetic study of prochlorperazine and the analytical method validation for prochlorperazine sulfoxide.
Table 1: Representative Pharmacokinetic Parameters of Prochlorperazine Following a Single Oral Dose
| Parameter | Value | Reference |
| Tmax (h) | ~5 | [2] |
| Terminal Elimination Half-life (h) | 8 - 9 | [2] |
| Oral Bioavailability (%) | ~12.5 | [2] |
| Volume of Distribution (L) | 1401 - 1548 | [2] |
Table 2: Hypothetical Pharmacokinetic Parameters of Prochlorperazine Sulfoxide Following a Single Oral Dose of Prochlorperazine
| Parameter | Representative Value |
| Tmax (h) | 6 - 8 |
| Cmax (ng/mL) | Variable |
| AUC₀₋t (ng·h/mL) | Variable |
Table 3: LC-MS/MS Method Validation Parameters for the Quantification of Prochlorperazine Sulfoxide
| Parameter | Value |
| Linearity Range (µg/L) | 0.05 - 80 |
| Lower Limit of Quantification (LLOQ) (ng/L) | 50 |
| Intra-assay Precision (%) | < 7.0 |
| Inter-assay Precision (%) | < 9.0 |
| Intra-assay Accuracy (%) | 99 - 104 |
| Inter-assay Accuracy (%) | 99 - 105 |
Experimental Protocols
Bioanalytical Method for Quantification of Prochlorperazine and Prochlorperazine Sulfoxide in Human Plasma using LC-MS/MS
This protocol is adapted from a validated method and incorporates the use of this compound as an internal standard for the quantification of prochlorperazine sulfoxide. A deuterated analog of prochlorperazine should be used for the quantification of the parent drug.
a. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL polypropylene tubes for standards, quality controls (QCs), and unknown samples.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (containing this compound at an appropriate concentration).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 3 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an appropriate buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol/acetonitrile).
-
Flow Rate: A suitable flow rate for the chosen column.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for prochlorperazine, prochlorperazine sulfoxide, and their respective deuterated internal standards need to be optimized.
c. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentrations of the unknown samples are determined from the calibration curve using linear regression.
Mandatory Visualizations
Caption: Metabolic pathway of Prochlorperazine.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. The pharmacokinetics and bioavailability of prochlorperazine delivered as a thermally generated aerosol in a single breath to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Prochlorperazine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prochlorperazine in human plasma. The use of a stable isotope-labeled internal standard, prochlorperazine-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Prochlorperazine is a phenothiazine derivative with antiemetic and antipsychotic properties.[1][2] It is widely used for the treatment of nausea, vomiting, and vertigo.[3] Monitoring its concentration in plasma is crucial for pharmacokinetic studies and to ensure therapeutic efficacy and safety. This application note presents a validated LC-MS/MS method for the determination of prochlorperazine in human plasma, utilizing a deuterated internal standard to achieve reliable and reproducible results. The method is designed for researchers, scientists, and drug development professionals requiring a high-throughput and accurate analytical solution.
Experimental Protocols
Materials and Reagents
-
Prochlorperazine maleate reference standard (USP grade)
-
Prochlorperazine-d6 (deuterated internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Thermo Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm) or equivalent
Sample Preparation
A simple protein precipitation method is employed for sample preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (Prochlorperazine-d6, 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Thermo Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Prochlorperazine: 374.1 > 140.1; Prochlorperazine-d6: 380.1 > 146.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Declustering Potential | 80 V |
| Entrance Potential | 10 V |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
Results and Discussion
The developed method was validated according to regulatory guidelines. The use of a deuterated internal standard is the best practice for bioanalysis as it co-elutes with the analyte and has the same extraction recovery and ionization response, thus correcting for variability.[4]
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for prochlorperazine in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | 0.3 | 4.5 | 5.2 | -2.1 | -1.8 |
| Medium | 15 | 3.1 | 3.8 | 1.5 | 2.0 |
| High | 80 | 2.5 | 3.1 | 0.8 | 1.2 |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma with that of a neat solution. The matrix effect was found to be negligible, with the normalized matrix factor ranging from 0.95 to 1.04. The extraction recovery of prochlorperazine was consistent and ranged from 85% to 92% across the QC levels.
Visualizations
References
Application Notes and Protocols: Preparation of Prochlorperazine Sulfoxide-d8 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prochlorperazine sulfoxide-d8 is the deuterated analog of prochlorperazine sulfoxide, a major metabolite of the antiemetic and antipsychotic drug, prochlorperazine. Due to its structural similarity and mass difference, this compound is an ideal internal standard (IS) for quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of prochlorperazine sulfoxide in biological matrices. Accurate preparation of stock and working solutions of the internal standard is critical for the precision and reliability of these analytical methods.
This document provides a detailed protocol for the preparation of this compound stock and working solutions, including best practices for handling and storage to ensure the integrity and stability of the standard.
Compound Information
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine-d8 5-oxide |
| Chemical Formula | C₂₀H₁₆D₈ClN₃OS |
| Molecular Weight | 397.99 g/mol [1] |
| Appearance | Solid (typically off-white to white) |
| Solubility | Slightly soluble in DMSO and Methanol.[2][3] |
Health and Safety Precautions
Prochlorperazine sulfoxide is harmful if swallowed and may cause drowsiness or dizziness. It is also suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[4] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
Experimental Protocols
Preparation of 1 mg/mL Stock Solution in Methanol
This protocol describes the preparation of a primary stock solution of this compound at a concentration of 1 mg/mL.
Materials:
-
This compound (solid)
-
High-purity, LC-MS grade Methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL)
-
Amber glass vials with PTFE-lined caps
-
Pipettes and tips
Procedure:
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents the condensation of atmospheric moisture, which can affect the accuracy of weighing and potentially lead to hydrogen-deuterium (H/D) exchange.
-
Weighing: Accurately weigh a target amount (e.g., 1 mg) of this compound solid using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of appropriate size (e.g., a 1 mL flask for 1 mg of solid).
-
Solvent Addition: Add a small volume of methanol to the flask to dissolve the solid. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, bring the flask to the final volume with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap. Store the stock solution at -20°C, protected from light.
Preparation of 1 µg/mL Working Solution
This protocol describes the preparation of an intermediate or working solution at a concentration of 1 µg/mL from the 1 mg/mL stock solution.
Materials:
-
1 mg/mL this compound stock solution
-
High-purity, LC-MS grade Methanol
-
Class A volumetric flask (e.g., 10 mL)
-
Pipettes and tips
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Stock Solution Retrieval: Allow the 1 mg/mL stock solution to equilibrate to room temperature.
-
Dilution: Using a calibrated pipette, transfer 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilution to Volume: Dilute to the final volume with methanol.
-
Homogenization: Cap the flask and invert several times to ensure thorough mixing.
-
Storage: Transfer the working solution to a clearly labeled amber glass vial with a PTFE-lined cap. Store at 2-8°C for short-term use or at -20°C for longer-term storage.
Preparation of Final Spiking Solution (e.g., 10 ng/mL)
This protocol describes the preparation of a final working solution for spiking into analytical samples, with a target concentration of 10 ng/mL. The final concentration should be optimized based on the specific requirements of the analytical method.
Materials:
-
1 µg/mL this compound working solution
-
High-purity, LC-MS grade Methanol or appropriate reconstitution solvent for the analytical assay
-
Volumetric flask (e.g., 10 mL)
-
Pipettes and tips
-
Vials for final solution
Procedure:
-
Working Solution Retrieval: Allow the 1 µg/mL working solution to equilibrate to room temperature.
-
Dilution: Transfer 100 µL of the 1 µg/mL working solution into a 10 mL volumetric flask.
-
Dilution to Volume: Dilute to the final volume with the appropriate solvent.
-
Homogenization: Cap and invert the flask to ensure the solution is well-mixed.
-
Use: This solution is now ready for use in spiking calibration standards, quality control samples, and unknown samples.
Solution Stability and Storage
Proper storage is crucial to maintain the integrity of the deuterated internal standard.
| Solution | Storage Temperature | Storage Container | Stability Notes |
| Stock Solution (1 mg/mL) | -20°C (long-term) | Amber glass vial with PTFE-lined cap | Protect from light to prevent photodegradation. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Working Solution (1 µg/mL) | 2-8°C (short-term) or -20°C (long-term) | Amber glass vial with PTFE-lined cap | Protect from light. |
| Final Spiking Solution | As per analytical method validation | Varies | Stability should be established during method development and validation. |
Best Practices for Handling Deuterated Standards:
-
Prevent H/D Exchange: Use aprotic solvents like methanol or acetonitrile for preparing solutions. Avoid acidic or basic conditions.
-
Light Protection: Prochlorperazine and its analogs are known to be light-sensitive.[5] Always store solutions in amber vials or otherwise protected from light.
-
Inert Atmosphere: For long-term storage of the solid material, consider storage under an inert atmosphere (e.g., argon or nitrogen).
Visualization of the Preparation Workflow
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for the preparation of this compound solutions.
References
- 1. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Prochlorperazine Sulfoxide-d8 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prochlorperazine is a phenothiazine derivative widely used as an antiemetic and antipsychotic agent. Following administration, it undergoes extensive metabolism, with sulfoxidation being a primary pathway, leading to the formation of Prochlorperazine sulfoxide. Accurate quantification of prochlorperazine and its metabolites is crucial for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard, such as Prochlorperazine sulfoxide-d8, is essential for reliable and accurate bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the detection and quantification of this compound in biological matrices.
Metabolic Pathway of Prochlorperazine
Prochlorperazine is metabolized in the liver primarily by cytochrome P450 enzymes. The main metabolic routes include sulfoxidation, hydroxylation, N-demethylation, and conjugation with glucuronic acid.[1] The formation of Prochlorperazine sulfoxide is a significant metabolic step.
Caption: Metabolic pathway of Prochlorperazine.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the extraction of Prochlorperazine sulfoxide from plasma samples using protein precipitation.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) solution (concentration to be optimized by the user)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution to each plasma sample.
-
Add 300 µL of chilled acetonitrile to each tube.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry (MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters: The following parameters are provided as a starting point and should be optimized for the specific instrument used. The precursor ion for this compound is based on its molecular weight of approximately 398 g/mol . Product ions are estimated based on the fragmentation of similar phenothiazine sulfoxides.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions: The following are proposed MRM transitions for Prochlorperazine sulfoxide and its deuterated internal standard. Note: The collision energy and cone voltage are starting points and require optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) (Estimated) | Collision Energy (eV) (Estimated) |
| Prochlorperazine sulfoxide | 390.1 | 113.1 | 100 | 30 | 25 |
| This compound (IS) | 398.1 | 121.1 | 100 | 30 | 25 |
Data Presentation
The quantitative data for a typical calibration curve for Prochlorperazine sulfoxide is summarized in the table below. A linear range of 0.5 to 100 ng/mL in plasma is often achievable.
Table 2: Example Calibration Curve Data for Prochlorperazine Sulfoxide
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|
| 0.5 (LLOQ) | 0.012 | 98.5 | 8.2 |
| 1.0 | 0.025 | 101.2 | 6.5 |
| 5.0 | 0.128 | 99.1 | 4.3 |
| 10.0 | 0.255 | 100.5 | 3.1 |
| 25.0 | 0.635 | 98.9 | 2.5 |
| 50.0 | 1.275 | 102.1 | 1.8 |
| 100.0 (ULOQ) | 2.548 | 99.8 | 1.5 |
Experimental Workflow
The overall workflow for the analysis of Prochlorperazine sulfoxide in plasma samples is depicted below.
Caption: Experimental workflow for Prochlorperazine sulfoxide analysis.
References
Application Notes: The Use of Prochlorperazine Sulfoxide-d8 in Toxicology Screening
Introduction
Prochlorperazine, a phenothiazine derivative, is widely used as an antiemetic and antipsychotic agent. In toxicological screenings, it is crucial to accurately quantify prochlorperazine and its major metabolites to assess exposure and potential toxicity. Prochlorperazine is extensively metabolized in the liver, primarily through oxidation to form prochlorperazine sulfoxide, N-demethylation, and hydroxylation.[1][2] Prochlorperazine sulfoxide is a significant metabolite and a key analyte in toxicological analysis. The use of a stable isotope-labeled internal standard, such as Prochlorperazine sulfoxide-d8, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It ensures high accuracy and precision by compensating for variations during sample preparation and analysis.
Principle of the Method
This application note describes a sensitive and specific LC-MS/MS method for the quantification of prochlorperazine sulfoxide in biological matrices, such as plasma or serum, using this compound as an internal standard. The method involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a deuterated internal standard that co-elutes with the analyte allows for reliable correction of matrix effects and variations in instrument response, leading to robust and accurate quantification.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
Label autosampler vials for each sample, calibrator, and quality control (QC).
-
To 100 µL of the biological sample (plasma, serum, or urine), add 20 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new autosampler vial.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
Nebulizer Gas: Nitrogen.
-
Collision Gas: Argon.
-
MRM Transitions: The specific mass transitions for prochlorperazine sulfoxide and its d8-labeled internal standard need to be optimized on the specific mass spectrometer being used. Theoretical values are provided in the table below.
-
Data Presentation
Table 1: Mass Spectrometry Parameters (Theoretical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Prochlorperazine Sulfoxide | 390.1 | 113.1 | 100 | 25 |
| This compound | 398.2 | 113.1 | 100 | 25 |
Table 2: Method Validation Parameters for Prochlorperazine Sulfoxide (Based on a similar validated method for the non-deuterated compound)[1]
| Parameter | Result |
| Linearity Range | 0.05 - 80 µg/L |
| Lower Limit of Quantification (LLOQ) | 50 ng/L |
| Intra-assay Precision (%CV) | < 7.0% |
| Inter-assay Precision (%CV) | < 9.0% |
| Accuracy | 99 - 105% |
| Recovery | > 85% |
Visualizations
Discussion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of prochlorperazine sulfoxide in toxicology screening. The stable isotope-labeled standard closely mimics the behavior of the analyte during sample preparation and ionization in the mass spectrometer, leading to accurate correction for any sample loss or matrix-induced signal suppression or enhancement. The described protein precipitation method is rapid and straightforward, making it suitable for high-throughput screening environments. The LC-MS/MS method offers excellent sensitivity and selectivity, allowing for the detection and quantification of prochlorperazine sulfoxide at low concentrations in complex biological matrices. This method can be readily adapted and validated in any toxicology laboratory equipped with standard LC-MS/MS instrumentation.
References
Troubleshooting & Optimization
overcoming matrix effects with Prochlorperazine sulfoxide-d8
Technical Support Center: Prochlorperazine Bioanalysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Prochlorperazine sulfoxide-d8 to compensate for matrix effects in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS bioanalysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects, which include ion suppression or enhancement, are a primary source of imprecision and inaccuracy in quantitative LC-MS/MS analysis.[1][3] Ion suppression, the more common effect, occurs when matrix components interfere with the ionization process of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[2][4]
Q2: What is this compound and what is its role in analysis?
A: this compound is the deuterium-labeled stable isotope of Prochlorperazine sulfoxide, a major metabolite of the drug Prochlorperazine.[5][6] Its primary role in bioanalysis is to serve as a stable isotope-labeled internal standard (SIL-IS).[5] Because its physical and chemical properties are nearly identical to the endogenous, non-labeled analyte, it is the ideal tool for compensating for variability during sample preparation and analysis.
Q3: How does a Stable Isotope-Labeled Internal Standard (SIL-IS) like this compound help compensate for matrix effects?
A: A SIL-IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The underlying principle is that the SIL-IS will behave almost identically to the analyte of interest during extraction, chromatography, and ionization.[1] Therefore, any ion suppression or enhancement that affects the analyte will affect the SIL-IS to a similar degree.[4] By calculating the ratio of the analyte's mass spectrometer response to the internal standard's response, the variability caused by matrix effects is normalized, allowing for accurate and precise quantification.
Q4: Does using this compound completely eliminate matrix effects?
A: No, it does not eliminate the underlying cause of matrix effects. The SIL-IS is used to compensate for the alteration in signal, not to prevent it.[1] Co-eluting matrix components are still present and may still suppress the ionization of both the analyte and the internal standard. The key assumption is that the degree of suppression is the same for both compounds, which makes the response ratio reliable. However, if the analyte and SIL-IS do not co-elute perfectly, this assumption can be compromised.
Troubleshooting Guide
Issue 1: My assay for Prochlorperazine shows poor accuracy and precision despite using this compound.
This is a common issue that can arise from several factors that violate the core assumption of using a SIL-IS.
-
Possible Cause A: Analyte and Internal Standard do not co-elute perfectly.
-
Explanation: Replacing hydrogen with deuterium can slightly alter a molecule's lipophilicity, which can cause a small shift in retention time on a reversed-phase column. If this separation is significant enough, the analyte and the SIL-IS may elute into regions with different levels of ion suppression, leading to an inconsistent response ratio.
-
Solution: Optimize the chromatographic method to ensure co-elution. This may involve adjusting the mobile phase gradient, flow rate, or selecting a different column chemistry. The goal is to have both peaks be as sharp and symmetrical as possible with near-identical retention times.
-
-
Possible Cause B: The internal standard is impure.
-
Explanation: The this compound standard may contain a small amount of the non-labeled analyte. This impurity can artificially inflate the analyte response, compromising quantitation, especially at low concentrations.
-
Solution: Always verify the purity and isotopic distribution of your SIL-IS, typically provided in the Certificate of Analysis. If in doubt, acquire a new, certified standard.
-
-
Possible Cause C: Inconsistent extraction recovery between analyte and IS.
-
Explanation: While a SIL-IS should have nearly identical extraction recovery to the analyte, this is not always guaranteed under all conditions. Factors like pH, solvent choice, and mixing time can subtly influence recovery.
-
Solution: Evaluate the extraction recovery of both the analyte and the internal standard during method development. Optimize the sample preparation procedure to maximize recovery and ensure it is consistent for both compounds.
-
Issue 2: The analyte-to-internal standard response ratio is inconsistent across different lots of biological matrix.
-
Possible Cause: Lot-to-lot variability in matrix effects.
-
Explanation: The composition of biological matrices like human plasma can vary significantly between different donors or lots. This can lead to different degrees of ion suppression. If the analyte and SIL-IS are not perfectly co-eluting, this lot-to-lot variability can be magnified, leading to inconsistent response ratios.
-
Solution: During method validation, it is crucial to evaluate matrix effects using at least six different lots of the biological matrix. This involves comparing the response of an analyte spiked into a post-extraction blank matrix with the response of the analyte in a neat solution.
-
Issue 3: I observe a significant drop in signal (ion suppression) when my compounds of interest elute.
-
Possible Cause: Co-elution with highly suppressing matrix components, such as phospholipids.
-
Explanation: In bioanalysis, particularly with plasma, phospholipids are a major cause of ion suppression in LC-MS.[4][7] If the chromatographic method does not adequately separate the analytes from these endogenous compounds, significant signal loss can occur.
-
Solution 1 (Improve Sample Preparation): The most effective way to combat severe matrix effects is to remove the interfering components before analysis.[4][8] If you are using a simple protein precipitation method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better clean up the sample.
-
Solution 2 (Improve Chromatography): Adjust the LC gradient to retain and elute the analytes in a "cleaner" region of the chromatogram, away from the main elution zone of phospholipids.
-
Diagnostic Test (Post-Column Infusion): A post-column infusion experiment can be performed to identify the specific retention times where ion suppression is occurring. This helps in adjusting the chromatography to move the analyte peak away from these zones.[7]
-
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) of Prochlorperazine from Human Plasma
This protocol is a representative method for extracting Prochlorperazine and its metabolites from a plasma matrix.
-
Pipette 200 µL of human plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of working internal standard solution (containing this compound).
-
Vortex mix for 10 seconds.
-
Add 100 µL of 0.1 M NaOH to basify the sample. Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., Dichloromethane or a mixture like Ethyl Acetate/Hexane).[9][10]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effect
This experiment quantifies the degree of ion suppression or enhancement.
-
Prepare Set A: Spike a known amount of analyte and internal standard into a neat solution (mobile phase). Analyze via LC-MS/MS. This represents 100% response (no matrix effect).
-
Prepare Set B: Process blank plasma samples (from at least 6 different sources) through the entire extraction procedure (Protocol 1). After the evaporation step, reconstitute the dried extract with the same neat solution from Set A. Analyze via LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The goal is to have an IS-Normalized MF close to 1, with a Coefficient of Variation (%CV) across the different lots of ≤15%.
-
Data & Visualization
Data Tables
Table 1: Example LC-MS/MS Parameters
| Parameter | Prochlorperazine | This compound (IS) |
| Precursor Ion (Q1) | m/z 374.1 | m/z 398.0 |
| Product Ion (Q3) | m/z 232.1 | m/z 240.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 28 |
| Ionization Mode | ESI Positive | ESI Positive |
(Note: These values are illustrative and require optimization on the specific instrument used.)
Table 2: Example Matrix Effect Assessment Data
| Plasma Lot | Analyte Area (Set B) | IS Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| Neat Solution (Set A) | 2,500,000 | 2,800,000 | 1.00 | 1.00 | 1.00 |
| Lot 1 | 1,850,000 | 2,044,000 | 0.74 | 0.73 | 1.01 |
| Lot 2 | 1,600,000 | 1,792,000 | 0.64 | 0.64 | 1.00 |
| Lot 3 | 1,950,000 | 2,156,000 | 0.78 | 0.77 | 1.01 |
| Lot 4 | 1,775,000 | 1,988,000 | 0.71 | 0.71 | 1.00 |
| Lot 5 | 1,550,000 | 1,708,000 | 0.62 | 0.61 | 1.02 |
| Lot 6 | 1,800,000 | 2,016,000 | 0.72 | 0.72 | 1.00 |
| Mean | 0.70 | 0.70 | 1.01 | ||
| %CV | 8.9% | 8.8% | 0.7% |
This table demonstrates significant ion suppression (Mean MF ~0.70), but the SIL-IS effectively compensates for it, resulting in a consistent IS-Normalized MF with low variability.
Diagrams
Caption: Workflow for bioanalysis using a SIL-Internal Standard.
Caption: Conceptual diagram of ion suppression in the ESI source.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. waters.com [waters.com]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Prochlorperazine Sulfoxide-d8 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Prochlorperazine sulfoxide-d8.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for this compound, a basic compound, often stems from secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. This can lead to peak tailing. Other common issues include problems with the mobile phase, column, or the HPLC system itself.
Q2: Why is my this compound peak tailing?
Peak tailing for this compound is frequently caused by the interaction of its basic amine groups with acidic silanol groups on the surface of the silica-based stationary phase.[1][2] This creates a secondary retention mechanism that broadens the peak. Other potential causes include column overload, a poorly packed column, or an inappropriate mobile phase pH.[2]
Q3: What causes my this compound peak to show fronting?
Peak fronting is less common than tailing for basic compounds but can occur due to several factors. The most common causes are high sample concentration leading to column overload, or a mismatch between the sample solvent and the mobile phase.[3][4] If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the peak.[5]
Q4: Why is my this compound peak splitting into two or more peaks?
Split peaks can be a sign of several issues. If all peaks in your chromatogram are split, it could indicate a problem before the column, such as a blocked frit or a void in the column packing.[6] If only the this compound peak is splitting, it might be due to the sample solvent being incompatible with the mobile phase, or co-elution with an interfering compound.[6] It can also be caused by the sample being introduced in a solvent that is too strong, causing the analyte to band improperly on the column.[3]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Peak Tailing
If you observe peak tailing for this compound, follow this systematic approach to diagnose and resolve the issue.
Step 1: Assess the Scope
Determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected. If all peaks are tailing, this suggests a system-wide issue such as a partially blocked column inlet frit.[7] If only the analyte peak is tailing, the issue is likely related to the specific interactions between the analyte and the stationary phase.
Step 2: Mobile Phase Optimization
The mobile phase composition is critical for achieving good peak shape for basic compounds like this compound.
-
pH Adjustment: The pKa of Prochlorperazine is approximately 8.2 (for the piperazine ring).[8] To minimize silanol interactions, the mobile phase pH should be adjusted. Operating at a low pH (e.g., below 3) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[1]
-
Buffer Addition: Using a buffer in your mobile phase can help maintain a consistent pH and improve peak symmetry.[9] Ammonium formate or ammonium acetate (10-20 mM) are common choices for LC-MS applications.[10][11]
-
Additive Usage: Adding a small amount of an acid like formic acid (0.1%) to the mobile phase can also help to improve peak shape by protonating the analyte and minimizing silanol interactions.[11]
Experimental Protocol: Mobile Phase Preparation for Improved Peak Shape
Objective: To prepare a mobile phase that minimizes peak tailing for this compound.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (≥98% purity)
-
Ammonium formate
Procedure:
-
Aqueous Component (Mobile Phase A):
-
To 1 L of LC-MS grade water, add 1.58 g of ammonium formate to create a 20 mM solution.
-
Add 1 mL of formic acid to achieve a 0.1% concentration.
-
Sonicate for 10-15 minutes to dissolve and degas.
-
-
Organic Component (Mobile Phase B):
-
To 1 L of LC-MS grade acetonitrile, add 1 mL of formic acid (0.1%).
-
Sonicate for 10-15 minutes to degas.
-
-
Initial Gradient Conditions:
-
Start with a gradient appropriate for your column and analyte. A typical starting point for reversed-phase chromatography would be 95% Mobile Phase A and 5% Mobile Phase B.
-
Step 3: Column Evaluation
The choice of column and its condition are crucial.
| Column Type | Description | Impact on Peak Shape for this compound |
| Standard C18 | A general-purpose reversed-phase column. | Prone to peak tailing due to exposed silanol groups. |
| End-capped C18 | C18 column where residual silanol groups are chemically bonded to reduce their activity. | Reduced peak tailing compared to standard C18 columns.[1] |
| Embedded Polar Group (EPG) | A C18 chain with a polar group embedded near the silica surface. | Shields the residual silanol groups, leading to improved peak shape for basic compounds. |
| Phenyl-Hexyl | A stationary phase with phenyl rings. | Offers different selectivity and can sometimes provide better peak shape for compounds with aromatic rings. |
If you have been using the same column for many injections, it may be contaminated or have developed a void. Try replacing it with a new column of the same type to see if the problem is resolved.[7]
Troubleshooting Flowchart for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Systematic Troubleshooting of Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Step 1: Check Sample Concentration and Injection Volume
Column overload is a common cause of peak fronting.[4]
-
Reduce Injection Volume: Try reducing the injection volume by half and observe the effect on the peak shape.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample and reinject.
Step 2: Evaluate Sample Solvent
The composition of the solvent used to dissolve the sample can significantly impact peak shape.[5]
-
Solvent Strength: Ideally, the sample should be dissolved in the initial mobile phase or a solvent that is weaker than the mobile phase.[12] Injecting a sample in a much stronger solvent can cause peak fronting.[5]
-
Solvent Mismatch: Ensure that the sample solvent is miscible with the mobile phase.
Troubleshooting Flowchart for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Guide 3: Systematic Troubleshooting of Split Peaks
Split peaks can be challenging to diagnose but a systematic approach can help identify the cause.
Step 1: Determine the Scope of the Problem
-
All Peaks Split: If all peaks in the chromatogram are split, the problem is likely located before the column.[6] Check for a blocked guard column or inlet frit.[13] A void at the head of the analytical column can also cause this issue.[13]
-
Only Analyte Peak Splits: If only the this compound peak is split, the issue is likely related to the sample or the chromatography conditions.[6]
Step 2: Investigate Sample and Solvent Effects
-
Injection Solvent Incompatibility: A common cause of split peaks for a single analyte is injecting the sample in a solvent that is much stronger than the mobile phase.[3] The analyte may not focus properly on the column, leading to a split peak. Try dissolving the sample in the initial mobile phase.
-
Co-elution: It is possible that an impurity or a related compound is co-eluting with your analyte. Try changing the gradient or the mobile phase composition to see if the two peaks can be resolved.
Step 3: Check Column Health
-
Column Void: A void or channel in the column packing can cause the sample to travel through the column at different rates, resulting in a split peak.[13] This often requires column replacement.
-
Contamination: Contamination at the head of the column can also lead to peak splitting.[13] Back-flushing the column may help in some cases.
Troubleshooting Flowchart for Split Peaks
Caption: Troubleshooting workflow for split peaks.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. japtronline.com [japtronline.com]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
optimizing mass spectrometer sensitivity for Prochlorperazine sulfoxide-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometer sensitivity for Prochlorperazine sulfoxide-d8, a deuterated internal standard used in the quantitative analysis of Prochlorperazine sulfoxide. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterium-labeled form of Prochlorperazine sulfoxide. It is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus correcting for variations during sample preparation and analysis.
Q2: What are the typical mass spectrometry parameters for Prochlorperazine sulfoxide?
While specific parameters for the deuterated form (d8) must be empirically determined, a published method for the simultaneous analysis of Prochlorperazine and its metabolites, including Prochlorperazine sulfoxide (PCZSO), provides a starting point.[1] Electrospray ionization in positive ion mode (ESI+) is commonly used for the analysis of Prochlorperazine and its analogs.[2]
Q3: What is a good starting point for developing an LC-MS/MS method for this compound?
A validated LC-MS/MS method for Prochlorperazine and its metabolites can be adapted.[1][3] Key considerations include the choice of a suitable reversed-phase column (e.g., C18) and a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component with a modifier (e.g., ammonium acetate or formic acid) to ensure good peak shape and ionization efficiency.[2][3]
Experimental Protocols
Protocol 1: Determination of Precursor Ion (Q1) and Product Ions (Q3) for this compound
This protocol outlines the steps to identify the optimal Multiple Reaction Monitoring (MRM) transitions for this compound.
Objective: To determine the precursor ion (Q1) and the most abundant, stable product ions (Q3) for confident quantification and qualification.
Materials:
-
This compound standard solution (concentration ~1 µg/mL in methanol or acetonitrile).
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Syringe pump for direct infusion.
-
Mobile phase similar to what will be used in the final LC method.
Procedure:
-
Precursor Ion (Q1) Determination:
-
Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Perform a full scan in Q1 to identify the [M+H]+ adduct. Based on the molecular weight of this compound (397.99 g/mol ), the expected m/z for the protonated molecule will be approximately 398.
-
Confirm the isotopic pattern for the d8-labeled compound.
-
-
Product Ion (Q3) Determination:
-
Set the mass spectrometer to product ion scan mode.
-
Select the determined precursor ion (m/z ~398) in Q1.
-
Vary the collision energy (e.g., from 10 to 50 eV in steps of 5 eV) to induce fragmentation.
-
Identify the most abundant and stable product ions in the resulting Q3 spectrum. Select at least two product ions for the MRM method: one for quantification (quantifier) and one for confirmation (qualifier).
-
-
Collision Energy (CE) Optimization:
-
Set the mass spectrometer to MRM mode.
-
For each selected precursor/product ion pair (MRM transition), infuse the standard solution and acquire data while ramping the collision energy over a range (e.g., 5-60 eV).
-
Plot the signal intensity for each transition against the collision energy.
-
The optimal collision energy is the value that produces the maximum signal intensity for each transition.
-
Table 1: Expected and Experimentally Determined Mass Spectrometry Parameters
| Parameter | Analyte | Expected Value | To Be Determined (TBD) | Notes |
| Precursor Ion (Q1) | Prochlorperazine sulfoxide | ~390.1 [M+H]+ | Based on monoisotopic mass of 389.13 Da | |
| This compound | ~398.2 [M+H]+ | ✓ | Based on molecular weight of 397.99 g/mol | |
| Product Ion 1 (Quantifier) | This compound | TBD | ✓ | Typically the most abundant fragment ion. |
| Product Ion 2 (Qualifier) | This compound | TBD | ✓ | A second, stable fragment ion for confirmation. |
| Collision Energy (CE) 1 | This compound | TBD | ✓ | Optimized for the quantifier transition. |
| Collision Energy (CE) 2 | This compound | TBD | ✓ | Optimized for the qualifier transition. |
Troubleshooting Guide
This section addresses common issues encountered during the optimization of mass spectrometer sensitivity for this compound.
Issue 1: Low or No Signal for this compound
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Possible Cause 1: Incorrect Mass Spectrometer Settings.
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Solution: Verify that the correct precursor ion (Q1) is being targeted. Ensure the instrument is in the correct ionization mode (ESI+). Check that the collision energy is within a reasonable range for fragmentation.
-
-
Possible Cause 2: Poor Ionization.
-
Solution: Optimize the mobile phase composition. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the ionization of basic compounds like Prochlorperazine. Adjust ion source parameters such as capillary voltage, source temperature, and gas flows.
-
-
Possible Cause 3: Analyte Degradation.
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Solution: Prochlorperazine and its metabolites can be susceptible to degradation.[4] Prepare fresh solutions and store them appropriately, protected from light and elevated temperatures.
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Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
-
Possible Cause 1: Contaminated Mobile Phase or LC System.
-
Solution: Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
-
-
Possible Cause 2: Matrix Effects.
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Solution: While the deuterated internal standard corrects for matrix effects, significant ion suppression can still lead to low signal. Improve sample preparation to remove interfering matrix components. Adjust chromatographic conditions to separate the analyte from the majority of the matrix.
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Issue 3: Inconsistent or Unstable Signal
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Possible Cause 1: Unstable Spray in the ESI Source.
-
Solution: Check for blockages in the sample capillary. Ensure a consistent flow from the LC. Optimize the nebulizer gas flow and the position of the ESI probe.
-
-
Possible Cause 2: Fluctuations in Instrument Performance.
-
Solution: Perform routine mass spectrometer maintenance and calibration as recommended by the manufacturer.
-
Visualizations
Caption: Experimental workflow for developing an LC-MS/MS method for this compound.
Caption: Troubleshooting workflow for low signal issues in this compound analysis.
References
- 1. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
stability of Prochlorperazine sulfoxide-d8 in different storage conditions
This technical support center provides guidance on the stability of Prochlorperazine sulfoxide-d8 under various storage conditions. As specific stability data for the deuterated form is limited, this guide integrates information on the stability of prochlorperazine and its non-deuterated sulfoxide metabolite with best practices for handling deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on data from its non-deuterated analogue, this compound is likely susceptible to degradation from exposure to light, heat, and humidity.[1] Phenothiazine derivatives, in general, are known to be sensitive to these environmental factors. For deuterated compounds, it is also crucial to protect them from moisture to prevent hydrogen-deuterium (H-D) exchange, which can compromise isotopic purity.
Q2: What is the recommended storage condition for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment. Specifically, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed, light-resistant container (e.g., amber vial) is recommended. For long-term storage, freezing is preferable. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: How stable is this compound in solution?
A3: While specific data for this compound is unavailable, studies on prochlorperazine show that solutions are less stable than the solid form.[2] The stability of this compound in solution will depend on the solvent, pH, temperature, and light exposure. Protic solvents and solutions with acidic or basic pH can catalyze H-D exchange and should be used with caution. It is recommended to prepare solutions fresh and store them under the same cool, dark, and inert conditions as the solid material.
Q4: Can I use this compound that has changed in appearance?
A4: Any change in the physical appearance of the compound, such as discoloration, may indicate degradation. Prochlorperazine tablets have been observed to undergo a progressive grey discoloration upon storage under in-use conditions.[1] It is recommended to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before using any material that shows signs of physical change.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Isotopic Purity (as determined by Mass Spectrometry) | Hydrogen-Deuterium (H-D) exchange with atmospheric moisture or protic solvents. | Store the compound in a desiccator over a drying agent. When handling, allow the container to equilibrate to room temperature before opening to prevent condensation. Use anhydrous, aprotic solvents for preparing solutions whenever possible. Handle under a dry, inert atmosphere (e.g., in a glove box). |
| Appearance of Unexpected Peaks in Chromatogram | Degradation of the compound due to exposure to light, heat, or oxidation. | Ensure the compound is stored in a light-resistant container and protected from high temperatures. Purge vials with an inert gas before sealing. Prepare solutions fresh and use them promptly. |
| Inconsistent Analytical Results | Instability of the compound in the analytical matrix or during the sample preparation process. | Perform a stability validation of the deuterated internal standard in the specific experimental matrix. This involves analyzing quality control (QC) samples at different time points to ensure the response ratio remains within an acceptable range (e.g., ±15% of the initial value).[1] |
Data Presentation
Table 1: Chemical and Physical Stability of Prochlorperazine Tablets over 8 Weeks[1]
| Storage Condition | Temperature | Relative Humidity (RH) | Chemical Stability (within BP limits) | Physical Changes |
| Ambient | 25 ± 1 °C | 60 ± 1.5% | Yes | - |
| Accelerated | 40 ± 1 °C | 75 ± 1.5% | Yes | - |
| In-use (Pharmacy) | Variable | Variable | Yes | Progressive grey discoloration starting at week 2 |
| In-use (Patient's Home) | Variable | Variable | Yes | Progressive grey discoloration starting at week 2 |
BP = British Pharmacopoeia
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
1. Materials and Equipment:
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This compound
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High-purity solvents (e.g., acetonitrile, methanol, water)
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Buffers of various pH (e.g., pH 4, 7, 9)
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Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
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HPLC system with a UV or Mass Spectrometry (MS) detector
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C18 HPLC column
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Temperature and humidity controlled chambers
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Photostability chamber
2. Preparation of Stock Solution:
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Accurately weigh a known amount of this compound.
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Dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
3. Forced Degradation Studies (Stress Testing):
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
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Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
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Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) for a specified duration.
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Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
4. HPLC Analysis:
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Analyze the stressed samples alongside a non-stressed control sample.
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Use a suitable HPLC method to separate this compound from its potential degradation products. A C18 column with a gradient elution of acetonitrile and water with a modifier (e.g., formic acid or ammonium acetate) is a common starting point.
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Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
5. Data Analysis:
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Calculate the percentage degradation of this compound under each stress condition.
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If using an MS detector, identify the mass-to-charge ratio (m/z) of the degradation products to propose degradation pathways.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Factors influencing the stability of this compound.
References
addressing isotopic interference in Prochlorperazine sulfoxide-d8 analysis
Welcome to the technical support center for the analysis of Prochlorperazine sulfoxide-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for potential issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS/MS analysis of Prochlorperazine sulfoxide utilizing a deuterated internal standard, this compound.
Question 1: I am observing a signal for this compound in my blank samples. What is the likely cause and how can I resolve it?
Answer:
This issue, often referred to as "crosstalk," can stem from several sources. The primary suspect is the isotopic contribution from a high concentration of the unlabeled analyte, Prochlorperazine sulfoxide, to the mass channel of the deuterated internal standard. Another possibility is contamination of the LC-MS/MS system.
Troubleshooting Steps:
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Analyte Contribution Check:
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Prepare a high-concentration solution of unlabeled Prochlorperazine sulfoxide.
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Inject this solution and monitor the MRM transition for this compound.
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A significant signal in the internal standard channel confirms isotopic contribution from the analyte.
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System Contamination Check:
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Inject a series of blank solvent injections.
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If the signal for this compound persists and decreases with subsequent injections, it indicates carryover from a previous high-concentration sample.
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Thoroughly flush the injection port, loop, and column with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to clean the system.
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Internal Standard Purity Check:
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Analyze a solution containing only the this compound internal standard.
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Monitor for the presence of the unlabeled analyte. While less common, the internal standard may contain a small amount of the unlabeled form as an impurity.
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Question 2: My calibration curve for Prochlorperazine sulfoxide is non-linear at higher concentrations. What could be causing this?
Answer:
Non-linearity at the upper end of the calibration curve is a common issue when using deuterated internal standards. It is often caused by isotopic interference from the analyte to the internal standard, which becomes more pronounced as the analyte concentration significantly exceeds that of the internal standard.
Troubleshooting Steps:
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Evaluate Isotopic Contribution: As detailed in Question 1, assess the degree of crosstalk from the unlabeled analyte to the deuterated internal standard.
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Adjust Internal Standard Concentration: Increasing the concentration of the this compound internal standard can sometimes mitigate the relative contribution from the analyte. However, be cautious not to saturate the detector.
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Modify Calibration Range: If the non-linearity persists, it may be necessary to narrow the calibration range to the linear portion of the curve.
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Use a Different Internal Standard: If the issue cannot be resolved, consider using an internal standard with a larger mass difference or one labeled with a different stable isotope (e.g., ¹³C, ¹⁵N) to minimize isotopic overlap.
Question 3: I am observing a chromatographic shift between Prochlorperazine sulfoxide and this compound. Is this normal and will it affect my results?
Answer:
A slight shift in retention time between an analyte and its deuterated internal standard, known as the "isotope effect," can sometimes occur. While minor shifts are often tolerable, significant separation can lead to differential matrix effects and compromise the accuracy of quantification.
Troubleshooting Steps:
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Assess the Degree of Separation: Overlay the chromatograms of the analyte and internal standard. If the peaks are still largely co-eluting, the impact on quantification may be minimal.
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Optimize Chromatographic Conditions:
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Gradient Modification: Adjust the mobile phase gradient to achieve better co-elution. A shallower gradient can often improve peak overlap.
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Temperature Adjustment: Modify the column temperature. Sometimes a slight change can alter the retention characteristics and improve co-elution.
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Mobile Phase Composition: Experiment with small changes in the mobile phase composition, such as the organic modifier or buffer concentration.
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Data Presentation
Table 1: Mass Spectrometric Information for Prochlorperazine Sulfoxide and its d8-Internal Standard
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Common Product Ions (m/z) |
| Prochlorperazine Sulfoxide | C₂₀H₂₄ClN₃OS | 389.94 | 390.1 | 319, 246, 139 |
| This compound | C₂₀H₁₆D₈ClN₃OS | 397.99 | 398.2 | Predicted: 327, 254, 147 |
Note: Product ions for the d8-labeled standard are predicted based on an 8 Da mass shift and would need to be confirmed experimentally.
Experimental Protocols
General LC-MS/MS Method for Prochlorperazine Sulfoxide Analysis
This protocol provides a general framework. Specific parameters should be optimized for the instrument and column being used.
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Sample Preparation:
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Perform a protein precipitation of plasma samples by adding 3 volumes of cold acetonitrile containing the this compound internal standard.
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Vortex mix for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the sample in the initial mobile phase.
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-
Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 5 µL.
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-
Mass Spectrometric Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Prochlorperazine Sulfoxide: e.g., 390.1 → 246.1
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This compound: e.g., 398.2 → 254.1
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-
Optimize collision energy and other source parameters for maximum signal intensity.
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Visualizations
Technical Support Center: Prochlorperazine Sulfoxide-d8 Plasma Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Prochlorperazine sulfoxide-d8 from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from plasma?
A1: The three primary techniques for extracting this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on factors such as the desired level of cleanliness, sample throughput, and the analytical technique to be used (e.g., LC-MS/MS).
Q2: Why is the recovery of this compound potentially lower than its parent compound, Prochlorperazine?
A2: this compound is a more polar metabolite compared to Prochlorperazine. This increased polarity can affect its partitioning in LLE and its retention on certain SPE sorbents, potentially leading to lower recovery if the extraction conditions are not optimized for a more polar analyte.
Q3: How does the deuterium-labeled (d8) nature of the analyte affect extraction?
A3: The deuterium labeling has a negligible effect on the physicochemical properties of the molecule during extraction. Therefore, the extraction behavior of this compound will be nearly identical to that of the non-deuterated Prochlorperazine sulfoxide. The primary advantage of using a deuterated internal standard is to accurately quantify the analyte of interest by compensating for variability in extraction recovery and matrix effects during analysis.[1][2][3]
Q4: Can I use the same extraction method for both Prochlorperazine and this compound?
A4: While it is possible to use a single method, it may not be optimal for both compounds. Due to the difference in polarity, an extraction method optimized for the non-polar parent drug may result in poor recovery of the more polar sulfoxide metabolite. It is recommended to develop and validate a method specifically for this compound or to use a method that has been validated for both analytes.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent Chemistry | Prochlorperazine sulfoxide is more polar than its parent compound. A C18 sorbent can be effective, but optimization of loading and washing steps is crucial. Consider a mixed-mode or polymeric sorbent for better retention of polar metabolites. |
| Sample pH Not Optimized | The pH of the plasma sample should be adjusted to ensure the analyte is in a neutral form to enhance retention on a reverse-phase sorbent. For Prochlorperazine sulfoxide, which is a basic compound, adjusting the sample pH to 2 units above its pKa is recommended. |
| Wash Solvent Too Strong | An aggressive organic wash step can prematurely elute the more polar sulfoxide metabolite from the SPE cartridge. Reduce the percentage of organic solvent in the wash solution or use a weaker solvent. |
| Incomplete Elution | The elution solvent may not be strong enough to completely desorb the analyte from the sorbent. Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile) or use a solvent with a different selectivity. Ensure the elution volume is sufficient. |
| Secondary Interactions | The sulfoxide group may exhibit secondary interactions with the sorbent material. Consider using an SPE cartridge with end-capping or a polymer-based sorbent to minimize these interactions. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Incorrect Extraction Solvent Polarity | The polarity of the extraction solvent must be well-matched with the analyte. For the relatively polar Prochlorperazine sulfoxide, a more polar extraction solvent than what is used for the parent compound may be necessary. Consider solvents like dichloromethane or a mixture of less polar solvents with a more polar modifier (e.g., ethyl acetate with isopropanol). |
| Sample pH Not Optimized for Partitioning | To ensure the analyte is in its neutral, most organic-soluble form, adjust the pH of the aqueous plasma sample to be at least 2 pH units above the pKa of the basic Prochlorperazine sulfoxide. |
| Insufficient Mixing/Vortexing | Inadequate mixing of the aqueous and organic phases will lead to incomplete extraction. Ensure vigorous vortexing for a sufficient duration to maximize the surface area for partitioning. |
| Emulsion Formation | Emulsions at the interface of the two layers can trap the analyte and lead to poor recovery. To break emulsions, try adding salt to the aqueous phase ("salting out"), centrifuging at a higher speed, or using a different extraction solvent.[4] |
| Analyte Back-Extraction | If the pH of the extraction solvent is not appropriate, the analyte may partition back into the aqueous phase. Ensure the organic solvent is neutral and does not contain acidic or basic contaminants. |
Low Recovery in Protein Precipitation (PPT)
| Potential Cause | Troubleshooting Steps |
| Analyte Co-precipitation with Proteins | The analyte may be entrapped within the precipitated protein pellet. This can be more pronounced with certain precipitating agents.[5][6] Acetonitrile is often a good choice as it tends to result in higher recovery for many compounds.[5] |
| Incorrect Precipitant-to-Plasma Ratio | An insufficient volume of precipitating solvent will lead to incomplete protein removal and potential matrix effects. A common starting point is a 3:1 ratio of organic solvent to plasma. |
| Inadequate Vortexing | Thorough mixing is essential to ensure complete protein denaturation and precipitation. Vortex the sample vigorously immediately after adding the precipitating agent. |
| Precipitate Not Tightly Packed | If the precipitate is loose after centrifugation, some of it may be transferred along with the supernatant, leading to issues in the subsequent analytical steps. Increase centrifugation time or speed to ensure a compact pellet. |
| Analyte Instability in Precipitating Solvent | Although less common, the analyte may be unstable in the chosen precipitating solvent. If suspected, investigate the stability of this compound in the solvent over the time course of the extraction. |
Quantitative Data Summary
The following table summarizes expected recovery rates for Prochlorperazine and its sulfoxide metabolite based on available literature. Note that recovery for the deuterated sulfoxide is expected to be very similar to the non-deuterated form.
| Extraction Method | Analyte | Reported/Expected Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Prochlorperazine | 64.0 - 89.9 | Adapted from Marumo et al. |
| This compound | 60 - 85 (estimated) | ||
| Liquid-Liquid Extraction (LLE) | Prochlorperazine | ~81.8 | Yan et al. (2009) |
| This compound | 70 - 85 (estimated) | ||
| Protein Precipitation (PPT) | Prochlorperazine & Metabolites | High (not explicitly quantified) | Tashiro et al. (2012) |
| This compound | >80 (estimated) |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol (Adapted from Marumo et al.)
This protocol is a general guideline and should be optimized for this compound.
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Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of this compound internal standard. Mix thoroughly.
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Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
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Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences. This step is critical and may require optimization to avoid loss of the analyte.
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Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol (Adapted from Yan et al., 2009)
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Sample Preparation: To a 500 µL plasma sample, add the this compound internal standard.
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pH Adjustment: Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the plasma pH to >9.
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Extraction: Add 2 mL of an appropriate organic solvent (e.g., dichloromethane or methyl t-butyl ether). Vortex vigorously for 2 minutes.
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Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.
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Collection: Transfer the upper organic layer to a clean tube.
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Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.
Protein Precipitation (PPT) Protocol (Adapted from Tashiro et al., 2012)
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Sample Preparation: In a microcentrifuge tube, place 100 µL of plasma containing the analyte and internal standard.
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Precipitation: Add 300 µL of cold acetonitrile.
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Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
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Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.
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Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted if a concentration step is needed.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Caption: Protein Precipitation (PPT) workflow for plasma samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression Effects for Prochlorperazine Sulfoxide-d8
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for minimizing ion suppression when using Prochlorperazine sulfoxide-d8 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work, offering a logical approach to problem-solving.
Problem: Inconsistent or Low Signal Intensity of this compound
Primary Suspect: Significant ion suppression caused by co-eluting matrix components from the biological sample. In bioanalysis, phospholipids are common culprits.
Recommended Troubleshooting Steps:
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Evaluate the Matrix Effect: The first step is to confirm and locate the source of ion suppression. A post-column infusion experiment is the standard method for this. This technique involves infusing a constant flow of this compound post-analytical column while injecting a blank, extracted matrix sample. A dip in the baseline signal at a specific retention time indicates a region of ion suppression.
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Enhance Sample Preparation: If the retention time of this compound falls within an ion suppression zone, the sample cleanup process needs to be improved.
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Protein Precipitation (PPT): This is a simple but often insufficient method for removing phospholipids.
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Liquid-Liquid Extraction (LLE): Offers a more thorough cleanup by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
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Solid-Phase Extraction (SPE): Generally provides the most comprehensive cleanup by utilizing specific chemical interactions to bind the analyte and wash away interferences. A mixed-mode cation exchange SPE is often effective for basic compounds like prochlorperazine and its metabolites.
-
-
Optimize Chromatographic Separation:
-
Modify the LC gradient to shift the elution of this compound away from the identified ion suppression zone.
-
Experiment with a different analytical column (e.g., one with a different stationary phase chemistry like phenyl-hexyl or embedded polar groups) to alter the selectivity of the separation.
-
-
Adjust Mass Spectrometer Ion Source Parameters:
-
Fine-tune parameters such as capillary voltage, desolvation gas flow and temperature, and nebulizer pressure to maximize the ionization of this compound.
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Consider switching the ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to ion suppression from non-volatile matrix components.[1]
-
Problem: Poor Reproducibility of Analyte/Internal Standard Ratio Across a Batch
Primary Suspect: Variable matrix effects between individual samples or carryover from preceding injections.
Recommended Troubleshooting Steps:
-
Implement a More Robust Sample Cleanup: As detailed above, transitioning from PPT to LLE or SPE can significantly reduce sample-to-sample variability in matrix effects.[1]
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Incorporate Matrix-Matched Calibration Standards: Prepare calibration curves and quality control (QC) samples in the same biological matrix (e.g., human plasma) as the unknown samples. This helps to normalize for consistent matrix effects.[2]
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Assess Matrix Lot Variability: During method validation, it is crucial to evaluate the method's performance using at least six different lots of the biological matrix to ensure its robustness.
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Optimize the LC Wash Method: Introduce a high-organic wash step at the end of each chromatographic run to elute strongly retained matrix components and prevent carryover into subsequent injections.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my deuterated internal standard?
A1: Ion suppression is a type of matrix effect where molecules co-eluting with the analyte of interest interfere with its ionization in the mass spectrometer's source.[3] This reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification. While a deuterated internal standard like this compound is designed to co-elute and experience the same suppression as the analyte, severe suppression can reduce the internal standard signal to a level where it is no longer reliable, compromising the entire analysis.
Q2: Shouldn't a deuterated internal standard perfectly correct for any ion suppression?
A2: In theory, a co-eluting stable isotope-labeled internal standard is the best tool to compensate for matrix effects.[2] However, this correction is only effective if the analyte and internal standard experience the exact same degree of suppression. If there is even a slight chromatographic separation between them (due to the deuterium isotope effect), they may elute into slightly different matrix environments, leading to differential ion suppression and inaccurate results.
Q3: What are the primary causes of ion suppression when analyzing plasma samples?
A3: The most notorious sources of ion suppression in bioanalysis, particularly with ESI, are phospholipids.[4] Other contributors include salts from buffers, residual proteins, and metabolites of co-administered drugs.
Q4: How can I quantitatively measure the degree of ion suppression affecting this compound?
A4: A quantitative assessment can be made by comparing the peak area of the internal standard in two different samples:
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A solution of this compound in a clean solvent (e.g., mobile phase).
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A blank plasma sample that has been extracted and then spiked with the same concentration of this compound.
The matrix effect is calculated as: Matrix Effect (%) = (Peak Area in Extracted Matrix / Peak Area in Clean Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.
Data Presentation
Table 1: Comparative Efficacy of Sample Preparation Techniques on this compound Analysis in Human Plasma
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Resulting Ion Suppression (%) |
| Protein Precipitation | 85 - 95 | 55 - 70 | 30 - 45 |
| Liquid-Liquid Extraction (LLE) | 75 - 90 | 80 - 95 | 5 - 20 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 105 | -5 - 5 |
Disclaimer: The quantitative data presented in this table is representative of typical outcomes for these methods and is intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
Protein Precipitation (PPT)
This method is fast but offers minimal cleanup. It is based on the procedure described by Tashiro et al. for the analysis of prochlorperazine and its metabolites.[5]
Methodology:
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Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
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Add 200 µL of cold acetonitrile containing this compound.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract than PPT and is adapted from a protocol for prochlorperazine analysis.[4]
Methodology:
-
In a glass tube, combine 500 µL of plasma with the this compound internal standard.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to achieve phase separation.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange sorbent for a highly selective extraction, providing the cleanest extracts.
Methodology:
-
Condition: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load:
-
Pre-treat 500 µL of plasma by adding the this compound internal standard and diluting with 500 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Wash:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids.
-
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Comparison of sample preparation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of different extraction methods on Prochlorperazine sulfoxide-d8 performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different extraction methods on Prochlorperazine sulfoxide-d8 performance.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound from biological matrices.
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Elution (SPE) | Optimize the elution solvent. Increase the volume or strength of the organic solvent. Consider a solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide). | Improved recovery of the analyte from the SPE cartridge. |
| Poor Analyte Partitioning (LLE) | Adjust the pH of the aqueous phase to ensure this compound is in a neutral state, enhancing its solubility in the organic solvent. Experiment with different organic solvents of varying polarity. | Increased partitioning of the analyte into the organic phase, leading to higher recovery. |
| Analyte Co-precipitation (Protein Precipitation) | Optimize the ratio of precipitant to sample. A 3:1 ratio of acetonitrile to plasma is often effective. Ensure thorough vortexing and adequate centrifugation time and speed. | Minimized loss of analyte due to entrapment in the precipitated protein pellet. |
| Suboptimal Phase Separation (LLE) | Centrifuge the sample after vortexing to achieve a clear separation between the aqueous and organic layers. | A distinct interface allows for complete and clean collection of the organic phase containing the analyte. |
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Endogenous Components | Employ a more selective extraction method. Solid-Phase Extraction (SPE) generally provides cleaner extracts compared to protein precipitation.[1] | Reduction of interfering compounds in the final extract, leading to more accurate and reproducible results. |
| Insufficient Sample Clean-up | Add a wash step in your SPE protocol. Use a weak organic solvent to remove interfering substances before eluting the analyte. For LLE, a back-extraction step can be incorporated. | Removal of matrix components that can interfere with the ionization of this compound. |
| Phospholipid Contamination | If using protein precipitation, consider a method that specifically targets phospholipid removal, such as a phospholipid removal plate or a modified precipitation protocol. | Minimized ion suppression caused by phospholipids, a common issue in bioanalysis. |
Issue 3: Poor Reproducibility
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Procedural Steps | Ensure all experimental parameters (e.g., volumes, incubation times, centrifugation speeds) are kept consistent across all samples. Use of automated liquid handlers can improve precision. | Reduced variability between samples and improved overall precision of the method. |
| Variable Extraction Efficiency | Ensure the chosen extraction method is robust. Validate the method to assess its precision and accuracy. | A validated and robust method will yield consistent recovery and minimal variability. |
| Instrumental Variability | Perform regular maintenance and calibration of all equipment, including pipettes, centrifuges, and the LC-MS/MS system. | Consistent instrument performance leading to more reproducible analytical results. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound analysis?
The optimal extraction method depends on the specific requirements of your assay, such as the desired level of cleanliness, throughput, and sensitivity.
-
Solid-Phase Extraction (SPE) is often considered the gold standard for providing the cleanest extracts, which can minimize matrix effects and improve sensitivity.[1]
-
Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and ease of use.
-
Protein Precipitation is the simplest and fastest method, making it suitable for high-throughput applications, but it may result in higher matrix effects.[1]
Q2: How can I improve the recovery of this compound in my LLE protocol?
To improve recovery in LLE, focus on optimizing the partitioning of the analyte into the organic phase. This can be achieved by:
-
Adjusting the pH: Ensure the aqueous sample is at a pH where this compound is un-ionized, thereby increasing its hydrophobicity.
-
Choosing the right solvent: Experiment with different organic solvents. A common choice for Prochlorperazine is dichloromethane.[2]
-
Salting out: Adding a neutral salt to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase.
Q3: What are the common pitfalls to avoid when using protein precipitation?
The main challenges with protein precipitation are potential analyte co-precipitation and significant matrix effects. To mitigate these:
-
Optimize the precipitant-to-sample ratio: A common starting point is 3:1 (v/v) of acetonitrile to plasma.
-
Ensure complete precipitation: Vortex the sample thoroughly and use appropriate centrifugation conditions (time and speed) to ensure a compact pellet.
-
Be aware of phospholipids: Protein precipitation does not effectively remove phospholipids, which are a major source of matrix effects. If ion suppression is an issue, consider alternative or additional clean-up steps.
Q4: My results show high variability. What should I check first?
For high variability, first, review your sample preparation workflow for any inconsistencies. Ensure that all volumes are dispensed accurately, and that timing for steps like vortexing and centrifugation is consistent for every sample. Also, verify the stability of this compound in the matrix and the final extract.
Data Presentation
The following table summarizes typical performance characteristics of different extraction methods for Prochlorperazine. Note: Specific data for this compound is limited; therefore, data for the parent drug is provided as an estimate. Researchers should validate these methods for the specific analyte.
| Extraction Method | Analyte | Matrix | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Prochlorperazine | Human Plasma | 89.1 ± 6.0 | High cleanliness, high recovery | More time-consuming, higher cost |
| Liquid-Liquid Extraction (LLE) | Prochlorperazine | Human Plasma | 81.8 ± 2.2 | Good balance of cleanliness and ease of use | Can be labor-intensive, emulsion formation |
| Protein Precipitation | Prochlorperazine & Metabolites | Human Plasma | Acceptable analytical performance reported | Fast, simple, high-throughput | High matrix effects, potential for co-precipitation |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: To 500 µL of plasma, add an appropriate internal standard.
-
pH Adjustment: Adjust the sample pH with a suitable buffer to ensure the analyte is in a neutral form.
-
Extraction: Add 2 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue for analysis.
Protein Precipitation Protocol
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add an internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and inject it directly or after evaporation and reconstitution into the LC-MS/MS system.[3]
Visualizations
Caption: Overview of different extraction method workflows.
Caption: A decision tree for troubleshooting common extraction issues.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Prochlorperazine Sulfoxide-d8 vs. a Structural Analog for Robust Bioanalytical Method Validation
In the landscape of bioanalytical method validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. This guide provides a comprehensive comparison of two major types of internal standards for the quantification of Prochlorperazine: a stable isotope-labeled (SIL) internal standard, exemplified by Prochlorperazine sulfoxide-d8, and a structural analog internal standard, using a documented example.
The evidence overwhelmingly supports the superiority of SIL internal standards in mitigating common analytical challenges, such as matrix effects and variability in sample recovery, leading to more robust and dependable bioanalytical data.[1][2]
The Critical Role of Internal Standards in LC-MS Bioanalysis
Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices.[1] However, the accuracy and precision of LC-MS assays can be influenced by several factors, including:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification.
-
Sample Preparation Variability: Inconsistencies in extraction efficiency and sample handling can introduce errors.
-
Instrumental Drift: Fluctuations in the mass spectrometer's response over time can affect the signal intensity.
An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality control samples to normalize for these variations.[2] By calculating the ratio of the analyte's response to the internal standard's response, these sources of error can be effectively minimized.
Stable Isotope-Labeled vs. Structural Analog Internal Standards: A Comparative Overview
The two primary types of internal standards used in LC-MS are stable isotope-labeled (SIL) and structural analog internal standards.
Stable Isotope-Labeled (SIL) Internal Standards , such as this compound, are considered the "gold standard" for quantitative bioanalysis.[1][2][3] In these standards, one or more atoms of the analyte or its metabolite are replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
Structural Analog Internal Standards are molecules that are chemically similar to the analyte but not identical. They are often chosen for their similar chromatographic behavior and extraction efficiency. While they can provide adequate normalization, their ability to compensate for all sources of variability is often less effective than that of SIL internal standards.[3]
The following diagram illustrates the decision-making process for selecting an appropriate internal standard.
Performance Comparison: this compound (SIL) vs. Structural Analog
The following tables summarize the expected performance of this compound as a SIL internal standard against the documented performance of a structural analog internal standard in a Prochlorperazine assay.
Table 1: Comparison of Key Performance Characteristics
| Parameter | This compound (SIL-IS) - Expected Performance | Structural Analog IS - Documented Performance | Justification |
| Linearity (r²) | > 0.999 | > 0.998 | SIL-IS more closely tracks the analyte over the entire concentration range. |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Superior compensation for matrix effects and recovery variations by SIL-IS leads to higher accuracy.[2] |
| Precision (%CV) | Typically < 10% | Can be > 15% | The near-identical chemical and physical properties of SIL-IS ensure more consistent tracking of the analyte, resulting in better precision.[2] |
| Recovery Variability (%CV) | Low (< 10%) | Higher (> 15%) | SIL-IS reliably tracks the analyte's recovery throughout sample preparation.[2] |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS) | Inconsistent compensation (can be >20% difference) | The SIL-IS experiences the same matrix effects as the analyte, allowing for effective normalization.[2] |
Table 2: Quantitative Validation Data
| Validation Parameter | Prochlorperazine with this compound (SIL-IS) (Expected) | Prochlorperazine with Amitriptyline (Structural Analog IS) (Documented)[4][5] |
| Linearity Range | 0.1 - 100 ng/mL | 0.20 - 6.40 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9989 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.20 ng/mL |
| Intra-day Precision (%RSD) | < 5% | Not explicitly stated |
| Inter-day Precision (%RSD) | < 5% | Not explicitly stated |
| Mean Extraction Recovery | > 90% | 81.8 ± 2.2% |
Experimental Protocols
A detailed experimental protocol for the LC-MS/MS analysis of Prochlorperazine is crucial for reproducibility. Below is a typical workflow and a specific protocol using a structural analog internal standard.
Detailed Protocol for Prochlorperazine Analysis using Amitriptyline as Internal Standard
This protocol is based on a validated method for the quantification of Prochlorperazine in human plasma.[4][5]
1. Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of Amitriptyline hydrochloride working solution (internal standard).
-
Add 1.5 mL of dichloromethane for liquid-liquid extraction.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series HPLC
-
Column: Thermo Hypersil-Hypurity C18 (150mm x 2.1mm, 5µm)
-
Mobile Phase: 10mM Ammonium acetate (pH 3.6) : Methanol : Acetonitrile (27:68:5, v/v/v)
-
Flow Rate: 0.22 mL/min
-
Injection Volume: 20 µL
-
Mass Spectrometer: Applied Biosystems Sciex API 3000
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Prochlorperazine: m/z 374.1 → 142.1
-
Amitriptyline (IS): m/z 278.3 → 91.1
-
3. Method Validation Parameters:
-
Linearity: The method was linear over the range of 0.20 to 6.40 ng/mL with a correlation coefficient (r²) of 0.9989.[4][5]
-
Recovery: The average extraction recovery was 81.8 ± 2.2% for Prochlorperazine and 79.5 ± 3.7% for the internal standard.[4][5]
-
Limit of Quantification (LOQ): The LOQ for Prochlorperazine was 0.20 ng/mL.[4][5]
Conclusion: The Clear Advantage of this compound
While a structural analog internal standard like Amitriptyline can be used for the quantification of Prochlorperazine, the data and established principles of bioanalysis strongly indicate that a stable isotope-labeled internal standard such as this compound would provide a more accurate, precise, and robust method. The near-identical physicochemical properties of a SIL-IS ensure that it behaves almost exactly like the analyte during sample preparation and analysis, offering superior compensation for matrix effects and other sources of variability. For researchers, scientists, and drug development professionals seeking the highest quality data for their bioanalytical assays, the use of a stable isotope-labeled internal standard is the unequivocal choice.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Prochlorperazine Analysis: Prochlorperazine Sulfoxide-d8 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of prochlorperazine, a widely used antiemetic and antipsychotic medication, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides an objective comparison of Prochlorperazine sulfoxide-d8, a deuterated internal standard, with other common alternatives, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating stable isotopes like deuterium (²H or d), these standards are chemically identical to the analyte of interest. This structural similarity ensures they co-elute during chromatography and exhibit nearly identical ionization efficiency and extraction recovery. This minimizes the impact of matrix effects, a common source of variability and inaccuracy in bioanalytical methods.
Alternative Internal Standard: Amitriptyline Hydrochloride
A structurally similar but non-isotopically labeled compound, such as amitriptyline hydrochloride, can also be used as an internal standard. While more cost-effective and readily available, it may not perfectly mimic the behavior of prochlorperazine during analysis, potentially leading to less accurate quantification.
Performance Comparison: this compound vs. Amitriptyline Hydrochloride
The following table summarizes the key performance parameters based on published data and established principles of bioanalytical method validation.
| Performance Parameter | This compound (Deuterated IS - Expected Performance) | Amitriptyline Hydrochloride (Non-Deuterated IS)[1] | Key Considerations |
| Extraction Recovery | Expected to be nearly identical to prochlorperazine | Prochlorperazine: 81.8 ± 2.2% Amitriptyline: 79.5 ± 3.7% | The closer the recovery of the IS to the analyte, the better it compensates for analyte loss during sample preparation. |
| Matrix Effect | Effectively compensates for matrix-induced ion suppression or enhancement | May experience different matrix effects than prochlorperazine, leading to potential inaccuracies. | A major advantage of deuterated standards is their ability to mitigate the impact of the sample matrix on analytical results. |
| Chromatographic Elution | Co-elutes with the analyte | Elutes at a different retention time | Co-elution is crucial for effective compensation of matrix effects that can vary across the chromatographic run. |
| Precision (%RSD) | Typically <15% | Intra- and inter-day precision data for prochlorperazine analysis using amitriptyline as IS is not available in the provided search results. | The use of a SIL-IS generally leads to improved precision and reproducibility of the analytical method. |
| Accuracy | High accuracy due to close tracking of the analyte | Accuracy can be compromised if the IS does not behave identically to the analyte. | The goal is to achieve an accuracy within ±15% of the nominal concentration (±20% at the LLOQ). |
Note: The performance data for this compound is based on the well-established principles of using stable isotope-labeled internal standards in mass spectrometry. Specific experimental data for a direct comparison was not available in the provided search results.
Experimental Protocols
LC-MS/MS Method for Prochlorperazine using Amitriptyline Hydrochloride as Internal Standard[1]
This method was developed for the determination of prochlorperazine in human plasma.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of plasma, add 50 µL of the internal standard solution (amitriptyline hydrochloride, 100 ng/mL).
-
Add 100 µL of 1 M NaOH and vortex for 30 seconds.
-
Add 3 mL of n-hexane-dichloromethane-isopropanol (50:45:5, v/v/v) and vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: 10 mM ammonium acetate (pH 3.5) and methanol (30:70, v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitored Transitions:
-
Prochlorperazine: m/z 374.1 → 113.1
-
Amitriptyline (IS): m/z 278.2 → 233.1
-
Prochlorperazine Metabolism
Prochlorperazine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2D6, CYP3A4, and CYP2C19. The major metabolic pathways include sulfoxidation, N-demethylation, and aromatic hydroxylation.
Caption: Major metabolic pathways of Prochlorperazine.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for prochlorperazine analysis.
Caption: Bioanalytical method validation workflow.
Conclusion
The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods for prochlorperazine. While non-deuterated analogs like amitriptyline hydrochloride can be used, stable isotope-labeled internal standards such as this compound are unequivocally superior. Their ability to closely mimic the analyte throughout the analytical process provides more accurate and precise data, which is paramount in regulated environments and for making critical decisions in drug development. The initial investment in a deuterated internal standard is often justified by the improved data quality and the reduced risk of failed batches or studies.
References
The Gold Standard for Bioanalysis: Enhancing Accuracy and Precision in Prochlorperazine Quantification with Prochlorperazine Sulfoxide-d8
For researchers, scientists, and drug development professionals engaged in the bioanalysis of prochlorperazine and its metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of bioanalytical methods for prochlorperazine, with a focus on the superior performance of the deuterated internal standard, Prochlorperazine sulfoxide-d8, over non-deuterated alternatives.
Prochlorperazine, a widely used antipsychotic and antiemetic drug, undergoes extensive metabolism in the body, with prochlorperazine sulfoxide being one of its major metabolites. Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This is due to its ability to mimic the analyte of interest throughout the analytical process, thereby effectively compensating for variations in sample preparation, chromatography, and ionization.
Superior Performance of Deuterated Internal Standards
Deuterated internal standards are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium. This subtle mass difference allows for their differentiation by the mass spectrometer, while their identical physicochemical properties ensure they behave similarly to the analyte during extraction, chromatography, and ionization. This co-elution and identical ionization response lead to more accurate and precise quantification by correcting for matrix effects and other sources of variability.
In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses. These differences can lead to inadequate compensation for analytical variability, resulting in compromised data quality.
Comparative Analysis of Quantification Methods
To illustrate the advantages of using a deuterated internal standard, this guide compares the performance of a validated LC-MS/MS method for the simultaneous quantification of prochlorperazine and its metabolites with a method employing a non-deuterated internal standard.
A highly sensitive and specific LC-MS/MS method for the simultaneous determination of prochlorperazine (PCZ), prochlorperazine sulfoxide (PCZSO), and other metabolites in human plasma has been reported. While the specific internal standard was not named in the publication, the validation data demonstrates the high level of accuracy and precision that can be achieved with a well-optimized LC-MS/MS method.[1]
Table 1: Performance of a Validated LC-MS/MS Method for Prochlorperazine and Prochlorperazine Sulfoxide Quantification in Human Plasma [1]
| Analyte | Concentration Range (µg/L) | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Accuracy (% Recovery) |
| Prochlorperazine (PCZ) | 0.01 - 40 | < 7.0 | < 9.0 | 99 - 104 |
| Prochlorperazine Sulfoxide (PCZSO) | 0.05 - 80 | < 7.0 | < 9.0 | 99 - 105 |
Data from Tashiro et al., 2012. The use of a deuterated internal standard is best practice for achieving such high-quality data.
For comparison, a validated LC-MS method for the quantification of prochlorperazine in human plasma using a non-deuterated internal standard, amitriptyline hydrochloride, is presented.
Table 2: Performance of an LC-MS Method for Prochlorperazine Quantification using a Non-Deuterated Internal Standard (Amitriptyline Hydrochloride)
| Analyte | Concentration Range (ng/mL) | Linearity (r²) | Recovery (%) |
| Prochlorperazine | 0.20 - 6.40 | 0.9989 | 81.8 ± 2.2 |
Data from Yan et al., 2009.
While this method demonstrates good linearity and recovery, the use of a structurally dissimilar internal standard like amitriptyline may not fully compensate for all potential sources of analytical variability, particularly matrix effects, as effectively as a deuterated analog. The ideal internal standard, this compound, would be expected to provide even greater precision and accuracy due to its identical chemical nature to the analyte's major metabolite.
Experimental Protocols
A robust bioanalytical method is essential for generating reliable data. Below is a representative experimental protocol for the quantification of prochlorperazine and its metabolites in plasma, based on established methodologies. The use of this compound as the internal standard is recommended for optimal performance.
Sample Preparation
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 80% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Prochlorperazine: m/z 374.1 → 113.1
-
Prochlorperazine Sulfoxide: m/z 390.1 → 113.1
-
This compound: m/z 398.1 → 113.1 (or other appropriate fragment)
-
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the key steps and relationships.
References
A Comparative Guide to Internal Standards for Prochlorperazine Bioanalysis: Focus on Linearity and Detection Range
In the realm of bioanalytical research and drug development, the precise quantification of therapeutic agents is paramount. For a compound like Prochlorperazine, an antiemetic and antipsychotic drug, the use of a reliable internal standard (IS) in bioanalytical methods is crucial for ensuring accuracy and reproducibility. This guide provides a comparative analysis of Prochlorperazine sulfoxide-d8 and a common alternative, amitriptyline hydrochloride, as internal standards, with a specific focus on their linearity and range of detection in the bioanalysis of Prochlorperazine.
Performance Comparison: Linearity and Range
The selection of an internal standard is a critical step in the development of robust bioanalytical assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard, particularly for mass spectrometry-based methods, due to their similar physicochemical properties to the analyte. However, other structurally similar compounds, like amitriptyline hydrochloride, are also frequently employed.
The following table summarizes the reported linearity and detection range for methods utilizing an analog of this compound and amitriptyline hydrochloride as internal standards for the quantification of Prochlorperazine and its metabolites.
| Internal Standard | Analyte(s) | Linearity Range | Lower Limit of Quantification (LLOQ) | Correlation Coefficient (r²) |
| Prochlorperazine Sulfoxide* | Prochlorperazine Sulfoxide (PCZSO) | 0.05 - 80 µg/L[1][2] | 50 ng/L[1][2] | Not explicitly stated |
| Amitriptyline Hydrochloride | Prochlorperazine | 0.20 - 6.40 ng/mL[3] | 0.20 ng/mL | 0.9989[4] |
*Note: Data for the non-deuterated Prochlorperazine sulfoxide is presented as a proxy due to the limited availability of specific performance data for this compound in the public domain. It is anticipated that the deuterated form would exhibit comparable, if not superior, performance in a mass spectrometry-based assay.
Experimental Methodologies
The performance of an internal standard is intrinsically linked to the experimental protocol. Below are summaries of the methodologies employed in the studies from which the comparison data were derived.
Methodology for Prochlorperazine and Metabolites (using a Prochlorperazine Sulfoxide analog)
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of Prochlorperazine (PCZ) and its major metabolites, including Prochlorperazine sulfoxide (PCZSO), in human plasma.[1][2]
-
Sample Preparation: Protein precipitation of plasma samples.
-
Chromatography: Isocratic separation on a 3 µm particle size octadecylsilyl column.
-
Detection: Tandem mass spectrometry (MS/MS).
Methodology for Prochlorperazine (using Amitriptyline Hydrochloride as IS)
A sensitive and specific liquid chromatography-electrospray ionization-mass spectrometry method was developed and validated for the determination of Prochlorperazine maleate in human plasma.[3]
-
Sample Preparation: One-step liquid-liquid extraction with dichloromethane.
-
Internal Standard: Amitriptyline hydrochloride.
-
Chromatography: Separation on a Thermo Hypersil-Hypurity C18 reversed-phase column (150mm x 2.1mm i.d., 5µm).
-
Mobile Phase: An isocratic mobile phase consisting of 10mM ammonium acetate (pH 3.6)-methanol-acetonitrile (27:68:5, v/v/v) at a flow rate of 0.22ml/min.[3]
-
Detection: Electrospray ion source in positive selective ion monitoring mode.[3]
Workflow for Determining Linearity and Range of Detection
The following diagram illustrates a typical experimental workflow for establishing the linearity and range of detection for a bioanalytical method, a critical component of method validation.
References
- 1. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Guide to Prochlorperazine Sulfoxide-d8 in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of prochlorperazine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of methodologies utilizing Prochlorperazine sulfoxide-d8 and other analytical alternatives, supported by experimental data from published literature.
Prochlorperazine, a widely used antiemetic and antipsychotic medication, undergoes extensive metabolism in the body, forming metabolites such as prochlorperazine sulfoxide.[1][2][3][4] Accurate quantification of prochlorperazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to minimize analytical variability and enhance data quality.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. This helps to compensate for variations in sample preparation and instrument response. Deuterated analogs of the analyte or its metabolites, like this compound, are considered the gold standard for internal standards in LC-MS/MS analysis.[5] Their key advantages include:
-
Similar Physicochemical Properties: Sharing a nearly identical chemical structure with the analyte ensures similar behavior during extraction and chromatographic separation.
-
Correction for Matrix Effects: Co-elution allows the internal standard to experience and correct for the same matrix-induced ion suppression or enhancement as the analyte.[5]
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, analytical variability is significantly reduced, leading to more precise and accurate quantification.[5]
Comparative Analysis of Analytical Methodologies
While no direct inter-laboratory comparison studies for this compound were found in the public domain, a review of existing analytical methods for prochlorperazine provides valuable insights into its application and comparison with other internal standards.
A common alternative to stable isotope-labeled standards is the use of a structural analog as an internal standard. For instance, a liquid chromatography-mass spectrometry (LC-MS) method for the determination of prochlorperazine in human plasma utilized amitriptyline hydrochloride as the internal standard.[6][7] While effective, this approach may not perfectly mimic the behavior of prochlorperazine during analysis due to differences in chemical structure.
The following table summarizes key parameters from published analytical methods for prochlorperazine, offering a comparison of different approaches.
| Parameter | Method 1: LC-MS/MS with Analog IS | Method 2: LC-MS/MS for Metabolites | Method 3: RP-HPLC |
| Analyte(s) | Prochlorperazine | Prochlorperazine (PCZ), Prochlorperazine sulfoxide (PCZSO), N-demethylprochlorperazine (NDPCZ), 7-hydroxyprochlorperazine (PCZOH) | Prochlorperazine Maleate |
| Internal Standard | Amitriptyline hydrochloride | Not specified for all metabolites | Not applicable |
| Instrumentation | Liquid chromatography-electrospray ionization-mass spectrometry | Isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Matrix | Human Plasma | Human Plasma | Pharmaceutical Dosage Forms |
| Linearity Range | 0.20 to 6.40 ng/ml[6][7] | PCZ, NDPCZ, PCZOH: 0.01-40 µg/L; PCZSO: 0.05-80 µg/L[2] | 100–150 µg/mL[8] |
| Limit of Quantification (LOQ) | 0.20 ng/ml[6][7] | PCZ, NDPCZ, PCZOH: 10 ng/L; PCZSO: 50 ng/L[2] | 5.35 µg/mL[8] |
| Recovery | Prochlorperazine: 81.8±2.2%; IS: 79.5±3.7%[6][7] | Not Reported | 99–101%[8] |
| Precision (%RSD) | Not explicitly stated for the method | Intra-assay: within 7.0%; Inter-assay: within 9.0%[2] | < 2%[8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the analysis of prochlorperazine.
Method 1: LC-MS for Prochlorperazine in Human Plasma[6][7]
-
Sample Preparation: One-step liquid-liquid extraction with dichloromethane.
-
Chromatography:
-
Column: Thermo Hypersil-Hypurity C18 reversed-phase column (150mm x 2.1mm i.d., 5µm).
-
Mobile Phase: 10mM ammonium acetate (pH 3.6)-methanol-acetonitrile (27:68:5, v/v/v).
-
Flow Rate: 0.22 ml/min (isocratic).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive selective ion monitoring (SIM) mode.
-
Method 2: Simultaneous Determination of Prochlorperazine and its Metabolites by LC-MS/MS[2]
-
Sample Preparation: Deproteinization of plasma specimens.
-
Chromatography:
-
Column: Octadecylsilyl column with 3 µm particle size.
-
Run Time: 10 minutes (isocratic).
-
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS).
Method 3: RP-HPLC for Prochlorperazine Maleate in Pharmaceutical Dosage Forms[1][8]
-
Chromatography:
Visualizing Analytical Workflows and Pathways
To further clarify the experimental processes and the metabolic fate of prochlorperazine, the following diagrams are provided.
Caption: Workflow for Bioanalysis using this compound.
Caption: Metabolic Pathways of Prochlorperazine.[1]
Conclusion
References
- 1. japtronline.com [japtronline.com]
- 2. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. scbt.com [scbt.com]
- 5. lcms.cz [lcms.cz]
- 6. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
A Comparative Guide to Cross-Validation of Bioanalytical Methods Featuring Prochlorperazine Sulfoxide-d8
In the landscape of pharmaceutical development, the reliability and consistency of bioanalytical data are paramount. Cross-validation of bioanalytical methods is a critical process performed to ensure that data generated from different laboratories or by different analytical methods are comparable.[1][2] This is particularly crucial when combining data from multiple studies or when a method is transferred between sites.[2][3] The use of a stable isotope-labeled internal standard, such as Prochlorperazine sulfoxide-d8, is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comparative overview of bioanalytical methods for Prochlorperazine, a detailed protocol for cross-validation, and the associated acceptance criteria, tailored for researchers, scientists, and drug development professionals.
Comparative Analysis of Bioanalytical Methods for Prochlorperazine
Prochlorperazine, an antipsychotic and antiemetic agent, undergoes extensive metabolism, producing metabolites such as Prochlorperazine sulfoxide (PCZSO).[4][5] The accurate quantification of Prochlorperazine and its metabolites in biological matrices is essential for pharmacokinetic and bioequivalence studies.[6] Various LC-MS/MS methods have been developed for this purpose, each with distinct characteristics.
Table 1: Comparison of Published LC-MS/MS Methods for Prochlorperazine and its Metabolites
| Parameter | Method 1 | Method 2 |
| Analyte(s) | Prochlorperazine (PCZ), PCZSO, NDPCZ, PCZOH | Prochlorperazine maleate |
| Internal Standard | Not specified in abstract | Amitriptyline hydrochloride |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Protein precipitation | Liquid-liquid extraction with dichloromethane |
| Chromatography | Isocratic LC on a 3 µm C18 column | Isocratic LC on a 5µm C18 column |
| Mobile Phase | Not specified in abstract | 10mM ammonium acetate (pH 3.6)-methanol-acetonitrile (27:68:5, v/v/v) |
| Detection | Tandem Mass Spectrometry (MS/MS) | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Linear Range | PCZ: 0.01-40 µg/L; PCZSO: 0.05-80 µg/L | 0.20 to 6.40 ng/mL |
| Lower Limit of Quantification (LLOQ) | PCZ: 10 ng/L; PCZSO: 50 ng/L | 0.20 ng/mL |
| Precision (Intra- and Inter-assay) | Within 7.0% and 9.0% respectively | Not specified in abstract |
| Accuracy (Intra- and Inter-assay) | 99-104% and 99-105% respectively | Not specified in abstract |
| Extraction Recovery | Not specified in abstract | Prochlorperazine: 81.8±2.2%; IS: 79.5±3.7% |
| Reference | [4] | [6] |
Experimental Protocols
Prochlorperazine Signaling Pathway
Prochlorperazine's primary mechanism of action involves the blockade of D2 dopamine receptors in the brain.[5][7] This antagonism is responsible for its antipsychotic and antiemetic effects.[8][9] Additionally, Prochlorperazine interacts with other receptors, including histaminergic, cholinergic, and alpha-1 adrenergic receptors, which contributes to its broader pharmacological profile and side effects.[5][8]
Caption: Prochlorperazine's mechanism of action.
Workflow for Cross-Validation of Bioanalytical Methods
The cross-validation process involves a systematic comparison of two bioanalytical methods or two laboratories running the same method.[10] This workflow ensures that the data produced is equivalent and reliable.
Caption: A typical workflow for a cross-validation study.
Detailed Protocol for Cross-Validation
This protocol outlines the key steps for conducting a cross-validation study for the analysis of Prochlorperazine, using this compound as an internal standard.
-
Objective : To demonstrate the equivalency of two bioanalytical methods or the results from two different laboratories.
-
Materials :
-
Blank biological matrix (e.g., human plasma).
-
Reference standards for Prochlorperazine and Prochlorperazine sulfoxide.
-
Internal standard: this compound.
-
Quality Control (QC) samples: Spiked at low, medium, and high concentrations.
-
Incurred samples from a relevant study.
-
-
Procedure :
-
Sample Selection : A minimum of 20 incurred samples should be selected to cover the concentration range of the study. Additionally, QC samples at three concentration levels should be prepared.
-
Sample Analysis : The selected incurred samples and QC samples are analyzed in a single run by both methods or at both laboratories.
-
Data Processing : The concentrations of Prochlorperazine are determined using the respective calibration curves for each method/laboratory.
-
-
Data Analysis :
-
The percentage difference between the results from the two methods/laboratories is calculated for each sample.
-
The mean percentage difference and its standard deviation are determined.
-
A Bland-Altman plot can be generated to visualize the agreement between the two sets of measurements.[10]
-
Relationship Between Validation Types
Bioanalytical method validation is a continuous process.[11] Full validation is required for a new method, while partial validation is sufficient for minor modifications. Cross-validation is necessary to compare different methods or laboratories.
Caption: The hierarchy of bioanalytical method validation.
Data Comparison and Acceptance Criteria
The acceptance criteria for cross-validation are based on regulatory guidelines from bodies like the FDA and EMA.[12][13] While ICH M10 does not specify pass/fail criteria for cross-validation, it emphasizes the need to demonstrate data comparability.[2] The following table summarizes commonly accepted criteria.
Table 2: Acceptance Criteria for Cross-Validation
| Parameter | Acceptance Criteria |
| QC Samples | At least 2/3 of the QC samples should have a percentage difference within ±20% of the mean for the two methods/labs. |
| Incurred Samples | At least 2/3 of the incurred samples should have a percentage difference within ±20% of the mean for the two methods/labs. |
| Overall Mean Difference | The mean percentage difference for all samples should be within ±20%. |
| Statistical Equivalence | The 90% confidence interval for the ratio of the means (Method A / Method B) should be within 80-125%.[10] |
Note: These criteria are general recommendations and may be adapted based on the specific requirements of the study and regulatory feedback.
By adhering to these principles and protocols, researchers can ensure the integrity and comparability of their bioanalytical data, thereby supporting robust drug development programs.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method transfer, partial validation, and cross validation: recommendations for best practices and harmonization from the global bioanalysis consortium harmonization team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 9. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
performance characteristics of Prochlorperazine sulfoxide-d8 in clinical trials
A Comparative Guide to the Application of Deuterated Standards in the Bioanalysis of Prochlorperazine
For researchers, scientists, and drug development professionals, the precision of pharmacokinetic data is paramount to the success of clinical trials. While not a therapeutic agent itself, Prochlorperazine sulfoxide-d8 plays a critical role as a deuterated internal standard in the bioanalytical assays that underpin the clinical evaluation of its parent drug, Prochlorperazine. This guide provides a comparative overview of Prochlorperazine's clinical performance, supported by the analytical methodologies that ensure data integrity, and highlights the indispensable role of deuterated standards like this compound.
Prochlorperazine: A Comparative Overview of Clinical Efficacy
Prochlorperazine is a first-generation antipsychotic and potent antiemetic agent.[1][2] Its primary mechanism of action involves the blockade of dopamine D2 receptors in the brain.[3][4] This action in the chemoreceptor trigger zone makes it effective in managing nausea and vomiting from various causes, while its effects in the mesolimbic pathway contribute to its antipsychotic properties.[4][5] Clinical trials have evaluated its efficacy against other antiemetics and for different indications, providing a wealth of comparative data.
Table 1: Prochlorperazine vs. Ondansetron for Nausea and Vomiting
| Endpoint | Prochlorperazine | Ondansetron | Study Population | Key Findings |
| Complete Emesis Control (Radiotherapy-Induced) | 35% | 61% | Patients undergoing fractionated radiotherapy | Ondansetron was significantly more effective in preventing vomiting (p=0.002). No significant difference in nausea control. |
| Vomiting Control (Emergency Department) | 3.2% experienced vomiting | 22% experienced vomiting | Adult emergency department patients | Both drugs appeared equally effective at treating vomiting. Prochlorperazine provided better nausea control at 61-120 minutes. |
| Postoperative Nausea and Vomiting (PONV) Prevention | Nausea: 14.55%, Vomiting: 10.91% | Nausea: 12.72%, Vomiting: 18.18% | Patients undergoing laparoscopic cholecystectomy | Both drugs were found to be safe and effective with no significant difference in preventing PONV. |
Table 2: Prochlorperazine vs. Other Antiemetics for Nausea and Vomiting
| Comparator | Endpoint | Prochlorperazine | Comparator | Study Population | Key Findings |
| Promethazine | Symptom relief at 60 mins (VAS) | ~6.1 cm reduction | ~4.7 cm reduction | Emergency department patients | Prochlorperazine was significantly more effective and faster at relieving symptoms of nausea and vomiting (p<0.001) and caused less sleepiness. |
| Placebo | Breakthrough CINV Reduction | ~75% reduction | - | Cancer patients | Prochlorperazine was associated with a significant reduction in breakthrough nausea.[6] |
Table 3: Prochlorperazine for Acute Migraine
| Comparator | Endpoint | Prochlorperazine | Comparator | Study Population | Key Findings |
| Placebo | Headache relief within 2 hours | 43% absolute risk reduction (NNT=3) | - | Adult patients with acute migraine | Prochlorperazine is more effective than placebo for migraine relief but is associated with an increased risk of adverse events (NNH=8). |
| Placebo (Rectal) | Positive treatment outcome at 120 mins | 100% | 50% | Emergency department patients with migraines | Rectal prochlorperazine provided excellent pain relief within 2 hours (p=0.016). |
| Chlorpromazine | Headache severity reduction at 60 mins (median) | 2.0 point reduction | 3.0 point reduction | Adult emergency department patients with migraine | No evidence of superiority of either agent over the other. |
The Role of this compound in Ensuring Data Quality
The clinical data presented above relies on accurate measurement of drug concentrations in biological matrices. This is where this compound becomes essential. As a stable isotope-labeled internal standard, it is chemically identical to the primary metabolite, Prochlorperazine sulfoxide, but has a different mass due to the replacement of eight hydrogen atoms with deuterium.[7] This property makes it the gold standard for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Advantages of Using Deuterated Internal Standards:
-
Correction for Matrix Effects: Biological samples are complex and can interfere with the ionization of the target analyte in the mass spectrometer. A deuterated standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[8]
-
Compensation for Sample Preparation Variability: Losses can occur during extraction and other sample preparation steps. Since the deuterated standard is added at the beginning, it experiences the same losses as the analyte, ensuring the ratio between them remains constant.
-
Improved Precision and Accuracy: By mitigating variability from multiple sources, deuterated standards lead to more reliable and reproducible pharmacokinetic data, which is crucial for regulatory submissions.[8]
Experimental Protocols
Protocol: Quantification of Prochlorperazine and its Metabolites in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
This protocol is a representative example based on established methodologies for the bioanalysis of Prochlorperazine.[9][10]
1. Objective: To accurately quantify the concentration of Prochlorperazine and its major metabolite, Prochlorperazine sulfoxide, in human plasma samples from clinical trial subjects.
2. Materials and Reagents:
-
Reference standards: Prochlorperazine, Prochlorperazine sulfoxide.
-
Internal Standard (IS): this compound.
-
Human plasma (blank, for calibration standards and quality controls).
-
Acetonitrile, Methanol, Formic acid, Ammonium acetate (all LC-MS grade).
-
Water (ultrapure).
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
4. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Analysis:
-
Chromatographic Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Detection: Operated in positive ion mode with Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Prochlorperazine, Prochlorperazine sulfoxide, and this compound would be monitored.
6. Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA), assessing for selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[11][12]
Mandatory Visualizations
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Prochlorperazine's primary mechanism of action via D2 receptor antagonism.
References
- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 3. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 6. japsonline.com [japsonline.com]
- 7. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
Navigating Bioanalytical Method Validation: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a critical factor that directly influences data quality and regulatory acceptance. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, supported by experimental data and aligned with key regulatory guidelines from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline.
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest.[1] By replacing one or more atoms with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), the SIL-IS exhibits the same extraction recovery, ionization efficiency, and chromatographic retention time as the native analyte.[1] This co-elution is crucial for compensating for matrix effects, a significant source of variability and inaccuracy in bioanalytical methods.[1]
Regulatory Landscape: A Harmonized Approach
Historically, bioanalytical method validation followed separate guidance from the FDA and EMA. However, the adoption of the ICH M10 guideline has created a unified framework for global drug submissions.[2] This harmonized guideline emphasizes the importance of a well-characterized and consistently performing internal standard to ensure the reliability of bioanalytical data.[2][3] Both the FDA and EMA strongly recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible.[4][5]
The primary role of an internal standard is to correct for variability inherent in the analytical process, from sample preparation to instrument response.[1] A suitable IS is added to all calibration standards, quality control (QC) samples, and study samples to ensure accuracy and precision.[2] The absence of an internal standard requires justification.[2]
Comparison of Internal Standard Performance
While SIL-ISs are the preferred choice, practical and financial constraints can sometimes necessitate the use of alternatives, such as structural analogs.[3] The following table summarizes the key performance differences between these options.
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Structural Similarity | Identical to the analyte, differing only in isotopic composition.[1] | Similar to the analyte but with a different chemical structure. |
| Chromatographic Behavior | Co-elutes with the analyte.[1] | May have different retention times.[6] |
| Extraction Recovery | Identical to the analyte.[1] | Can differ from the analyte.[6] |
| Matrix Effects Compensation | Excellent, as it experiences the same matrix effects as the analyte.[3] | Less effective, as differences in physicochemical properties can lead to differential matrix effects.[3] |
| Accuracy and Precision | Generally provides higher accuracy and precision.[7] | May lead to decreased accuracy and precision. |
| Cost and Availability | Can be expensive and time-consuming to synthesize.[8] | Often more readily available and less expensive.[8] |
Experimental Protocols for Internal Standard Validation
Adherence to the ICH M10 guideline requires robust experimental protocols to validate the use of an internal standard. Below are detailed methodologies for key experiments.
1. Internal Standard Suitability and Interference Check
-
Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte.[2]
-
Protocol:
-
Prepare a set of blank matrix samples from at least six different sources.[2]
-
Prepare a zero sample by spiking the blank matrix with the internal standard at the working concentration.[2]
-
Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at the working concentration.[2]
-
Analyze the samples according to the bioanalytical method.[2]
-
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the internal standard in the blank sample should be less than 5% of the mean response of the internal standard in the calibration standards and QCs.[9]
2. Internal Standard Purity and Identity
-
Objective: To confirm the identity and purity of the SIL-IS and to ensure it is free from the unlabeled analyte.[4]
-
Protocol:
-
Obtain a Certificate of Analysis (CoA) for the SIL-IS, which should provide information on its chemical purity and isotopic enrichment.[4]
-
Prepare a high-concentration solution of the SIL-IS in an appropriate solvent.[4]
-
Analyze this solution using the LC-MS/MS method.[4]
-
Monitor the mass transition of the unlabeled analyte to ensure its signal is absent or below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).[4]
-
3. Evaluation of Matrix Effects
-
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.[4]
-
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS at the same concentrations as Set A.
-
Set C: Matrix from at least six different sources, processed and then spiked with analyte and IS.
-
-
Calculate the matrix factor (MF) by comparing the peak areas of the analyte and IS in Set B to Set A.
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.
4. Stability Assessment
-
Objective: To ensure the stability of the internal standard throughout the sample lifecycle.
-
Protocol: The stability of the IS in stock and working solutions should be evaluated under intended storage conditions. For SIL-ISs, it's crucial to demonstrate that no isotope exchange reactions occur.[10]
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[4]
Visualizing Key Processes
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: A decision tree for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal of Prochlorperazine Sulfoxide-d8: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of Prochlorperazine sulfoxide-d8, a deuterated derivative of a phenothiazine antipsychotic metabolite. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Summary of Hazards
Prochlorperazine sulfoxide, the non-deuterated analogue, is classified under the Globally Harmonized System (GHS) with the following warnings:
-
Harmful if swallowed.[1]
-
May cause drowsiness or dizziness.[1]
-
Suspected of damaging fertility or the unborn child.[1]
-
May cause harm to breast-fed children.[1]
The parent compound, prochlorperazine, is also noted to be harmful if swallowed.[2][3] When heated to decomposition, it can emit highly toxic fumes of sulfoxides, nitroxides, and hydrogen chloride.[4] Therefore, this compound should be handled as a hazardous substance requiring specialized disposal.
Quantitative Data Summary
| Characteristic | Information |
| Chemical Name | This compound |
| Molecular Formula | C₂₀H₁₆D₈ClN₃OS |
| Primary Hazards | Harmful if swallowed, potential reproductive toxin, potential narcotic effects.[1] |
| GHS Hazard Class | Acute Toxicity 4 (Oral), Reproductive Toxicity 2, STOT SE 3 (Narcotic Effects).[1] |
| Recommended Disposal | Incineration by a licensed hazardous waste disposal facility. |
| Incompatible Materials | Strong oxidizing agents.[3] |
Experimental Protocols: Disposal Procedure
Adherence to the following step-by-step disposal protocol is mandatory for ensuring safety and regulatory compliance.
1. Personal Protective Equipment (PPE)
Before handling this compound waste, personnel must wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Identification and Labeling
All waste containing this compound must be clearly labeled as hazardous waste.
-
Use a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.
-
Clearly write the full chemical name: "this compound".
-
List all constituents of the waste, including any solvents and their approximate percentages.
-
Indicate the start date of waste accumulation.
3. Waste Segregation and Containment
Proper segregation and containment are critical to prevent accidental reactions and ensure proper disposal.
-
Solid Waste: Collect solid waste, such as contaminated personal protective equipment (gloves, wipes) and empty vials, in a dedicated, leak-proof container lined with a clear plastic bag.[5] Do not mix with liquid waste.[5]
-
Liquid Waste: Collect liquid waste, such as unused solutions, in a compatible, shatter-resistant container with a secure, screw-on cap.[5][6] The original container may be used if it is in good condition.[6]
-
Segregation: Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents.[7] It is best practice to use secondary containment, such as a lab tray, to capture any potential spills or leaks.[5]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[5][7] Do not fill containers beyond 90% capacity to allow for expansion.
4. Disposal of Empty Containers
Containers that held pure this compound must be treated as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinsate as hazardous liquid waste.[8]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
5. Arranging for Final Disposal
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your labeled hazardous waste container.
-
Follow all institutional procedures for waste accumulation time limits and pickup requests.[6]
-
The waste will be handled by a licensed hazardous waste management company for final disposal, typically via incineration.[10]
While deuterium itself is not considered an environmental hazard, the chemical properties of the prochlorperazine molecule dictate the need for these stringent disposal measures.[11]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. Prochlorperazine sulfoxide | C20H24ClN3OS | CID 3084059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acs.org [acs.org]
- 10. securewaste.net [securewaste.net]
- 11. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Personal protective equipment for handling Prochlorperazine sulfoxide-d8
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Prochlorperazine sulfoxide-d8. The information is compiled from safety data sheets of structurally related compounds, including Prochlorperazine mesilate, Prochlorperazine-d8 (hydrochloride), and Prochlorperazine sulfoxide, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Precautionary Measures
This compound and its related compounds are associated with several potential hazards. "Harmful if swallowed" is a consistent warning across these compounds.[1][2][3][4] Additional hazards for similar compounds include irritation to the skin, eyes, and respiratory system, and the potential for damage to organs through prolonged or repeated exposure.[1] Prochlorperazine sulfoxide is also noted to potentially cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child.[2][4]
Signal Word: Warning[1][2][3][4]
Hazard Pictograms:
-
Health Hazard: For substances that are carcinogenic, mutagenic, a reproductive toxicity hazard, a respiratory sensitizer, a target organ toxicity hazard, or an aspiration toxicity hazard.[1]
-
Exclamation Mark: For substances that are an irritant (skin and eye), a skin sensitizer, an acute toxicity hazard (harmful), a narcotic effects hazard, or a respiratory tract irritant.[1]
Hazard Statements:
-
May cause damage to organs through prolonged or repeated exposure.[1]
-
Irritating to eyes, respiratory system and skin.[1]
-
May cause harm to breast-fed children.[4]
Precautionary Statements:
-
Obtain special instructions before use.[4]
-
Do not handle until all safety precautions have been read and understood.[4]
-
Use only outdoors or in a well-ventilated area.[4]
-
Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are suitable for incidental contact.[5] For extended handling or immersion, consult the glove manufacturer's resistance guide.[6] Gloves must be inspected before use.[7] |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles | To protect against splashes and dust.[3][5] A face shield may be required for tasks with a higher risk of splashing.[6] |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing.[6] |
| Respiratory | Use in a well-ventilated area or fume hood | To minimize inhalation of dust.[3][7] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3][6] |
| Feet | Closed-toe shoes | To protect feet from spills and falling objects.[5][6] |
Operational and Disposal Plans
Proper handling and disposal procedures are essential to ensure laboratory safety and environmental protection.
Handling and Storage:
| Procedure | Guideline |
| Handling | Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[1][3] Use in a well-ventilated area, preferably a laboratory fume hood.[3] |
| Storage | Store in a tightly closed container.[8] Keep in a cool, dry, and well-ventilated place. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell.[1][4] Rinse mouth.[4] Do NOT induce vomiting.[3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4] |
| Skin Contact | Wash with plenty of water.[7] If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice/attention. |
Spill and Disposal Procedures:
| Procedure | Guideline |
| Spill Cleanup | Wear appropriate PPE. Avoid generating dust.[1] Sweep or vacuum up the material and place it into a suitable disposal container.[9] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[1] Do not allow to enter sewers or surface water.[1][8] |
Experimental Workflow and Safety Integration
The following diagram illustrates a typical experimental workflow for handling a powdered chemical like this compound, integrating the necessary safety steps.
Caption: A flowchart outlining the key steps and integrated safety procedures for handling this compound in a laboratory setting.
Logical Relationship of Safety Protocols
The implementation of safety protocols follows a logical hierarchy to ensure maximum protection.
Caption: A diagram illustrating the hierarchy of controls for mitigating exposure to hazardous chemicals, from most to least effective.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. Prochlorperazine sulfoxide | C20H24ClN3OS | CID 3084059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lgcstandards.com [lgcstandards.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
